3-Chloro-4-pyridineboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIHQPWLAOYTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397514 | |
| Record name | 3-Chloro-4-pyridineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-98-4 | |
| Record name | (3-Chloropyridin-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-pyridineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-4-pyridineboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-pyridineboronic acid is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, incorporating a chlorine-substituted pyridine ring and a boronic acid moiety, makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.
Chemical and Physical Properties
This compound is typically a white to off-white solid. It is often available as a hydrate, which can affect its physical properties such as melting point. The boronic acid group is known to form a cyclic anhydride trimer, a boroxine, upon dehydration.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅BClNO₂ | [1][2][3] |
| Molecular Weight | 157.36 g/mol | [1][2][3] |
| CAS Number | 458532-98-4 | [1][2][3] |
| Melting Point | 95-97 °C (hydrate) | |
| Boiling Point | Not available | |
| Density | Not available (1.194 g/cm³ for pinacol ester) | |
| pKa | ~10.20 (for 3-chloro-substituted pyridineboronic acid) | [1] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol, ethanol, THF, and DMF. | [4] |
| Appearance | White to off-white solid |
Spectroscopic Data
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Estimated Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| Pyridine H (adjacent to B(OH)₂) | 7.8 - 8.2 | |
| Pyridine H (adjacent to Cl) | 7.4 - 7.6 | |
| Pyridine H | 8.5 - 8.8 | |
| B(OH)₂ | 8.0 - 8.5 (broad singlet) | Exchangeable with D₂O |
| ¹³C NMR | ||
| C-B | 130 - 135 (broad) | |
| C-Cl | 148 - 152 | |
| Pyridine C | 125 - 155 |
Mass Spectrometry: High-resolution mass spectrometry of the pinacol ester derivative shows a predicted [M+H]⁺ ion at m/z 240.09572.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the lithiation of a suitable pyridine precursor followed by quenching with a borate ester. A general synthetic approach is outlined below, based on established methodologies for the synthesis of pyridineboronic acids.
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 3,4-dichloropyridine in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) or n-butyllithium in a suitable solvent is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds.[6][7][8][9] The pyridine nitrogen can influence the catalytic cycle, and reaction conditions may require optimization for high yields.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, RuPhos, 2-10 mol%).
-
Reaction Assembly: Add the catalyst mixture to the Schlenk flask. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in a wide range of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it an essential building block for the construction of complex molecules with applications in pharmaceuticals and materials science. A thorough understanding of its chemical properties, synthetic methods, and reaction protocols is crucial for its effective utilization in research and development.
References
- 1. rsc.org [rsc.org]
- 2. 3-chloro-4-pyridylboronic acid - 458532-98-4 - Structure, Synthesis, Properties [organoborons.com]
- 3. This compound | C5H5BClNO2 | CID 3861877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound pinacol ester (C11H15BClNO2) [pubchemlite.lcsb.uni.lu]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-pyridineboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-pyridineboronic acid, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. Their utility stems from the versatility of the boronic acid functional group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds and the construction of complex molecular architectures. This guide focuses on the established and most cited method for the preparation of this compound.
Synthetic Pathway Overview
The most common and efficient synthesis of this compound involves a halogen-metal exchange reaction followed by borylation. This strategy relies on the regioselective lithiation of a suitable dihalopyridine precursor, followed by quenching the resulting organolithium species with a boron electrophile.
The logical and preferred synthetic route commences with a suitable starting material, 3-chloro-4-iodopyridine. The iodine atom, being more susceptible to halogen-metal exchange than the chlorine atom, allows for a regioselective reaction. The subsequent quenching with an appropriate borate ester yields the desired boronic acid.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the precursor and the final product.
Synthesis of 3-Chloro-4-iodopyridine (Precursor)
A reliable method for the iodination of 3-chloropyridine is essential for the overall success of the synthesis.
Procedure:
-
To a stirred solution of 3-chloropyridine (1 equivalent) in a mixture of acetic acid and sulfuric acid, add periodic acid (H₅IO₆) and iodine (I₂).
-
Heat the reaction mixture at a controlled temperature (e.g., 80 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Neutralize the solution with a suitable base, such as sodium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3-chloro-4-iodopyridine.
Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of halopyridinylboronic acids.
Materials and Equipment:
-
Two-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
3-Chloro-4-iodopyridine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried two-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-4-iodopyridine (1 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. Adjust the pH of the aqueous layer to approximately 7 with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent system, such as a mixture of ethanol and water or acetonitrile, to yield the pure boronic acid as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. The data is compiled from typical results reported in the literature for analogous syntheses.
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-4-iodopyridine | General Knowledge |
| Key Reagents | n-Butyllithium, Triisopropyl borate | General Knowledge |
| Reaction Temperature | -78 °C to Room Temperature | General Knowledge |
| Typical Yield | 60-80% | Analogous Syntheses |
| Purity (after recrystallization) | >95% | Analogous Syntheses |
| Molecular Formula | C₅H₅BClNO₂ | [1] |
| Molecular Weight | 157.36 g/mol | [1] |
| CAS Number | 458532-98-4 | [1] |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound from its dihalopyridine precursor.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Anhydrous solvents are required for the reaction to proceed efficiently. Ensure all solvents are properly dried before use.
-
The reaction should be carried out in a well-ventilated fume hood .
-
Low-temperature reactions require careful monitoring and handling of cryogenic baths.
This guide provides a foundational understanding and practical protocol for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale.
References
An In-depth Technical Guide to 3-Chloro-4-pyridineboronic Acid: Molecular Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-pyridineboronic acid is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features make it a valuable reagent in the synthesis of complex pharmaceutical compounds, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols and a summary of its quantitative data are presented to aid researchers in its practical application.
Molecular Structure and Properties
This compound possesses a pyridine ring substituted with a chlorine atom at the 3-position and a boronic acid group at the 4-position. The presence of the electron-withdrawing chlorine atom and the versatile boronic acid moiety on the electron-deficient pyridine ring confers distinct reactivity and binding properties to the molecule.
The molecular formula of this compound is C₅H₅BClNO₂[1]. Its molecular weight is 157.36 g/mol [1]. The compound often exists as a hydrate, with the pentahydrate form having a molecular weight of 247.44 g/mol .
Spectroscopic Properties
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at the 2-position, being adjacent to the nitrogen, would appear at the lowest field. The protons at the 5 and 6-positions would exhibit characteristic coupling patterns. The protons of the B(OH)₂ group are typically broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbon bearing the boronic acid group (C4) and the carbon attached to the chlorine (C3) will have their chemical shifts influenced by these substituents. The other three carbon signals will be in the typical range for a pyridine ring.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected due to the O-H stretching of the boronic acid group. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the boronic acid group and cleavage of the pyridine ring.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its hydrate.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BClNO₂ | [1] |
| Molecular Weight | 157.36 g/mol | [1] |
| CAS Number | 458532-98-4 | [1] |
| Melting Point (hydrate) | 95-97 °C | |
| Boiling Point (predicted) | 329.6 °C at 760 mmHg | |
| Appearance | White to off-white solid |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of pyridineboronic acids is through a lithium-halogen exchange reaction followed by borylation. The following protocol is adapted from a well-established procedure for the synthesis of 3-pyridylboronic acid and is expected to be applicable for the synthesis of this compound from a suitable precursor like 3-chloro-4-bromopyridine.[2]
Materials:
-
3-Chloro-4-bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Hydrochloric acid (HCl), 2N solution
-
Sodium hydroxide (NaOH), 5N solution
-
Sodium chloride (NaCl)
-
Acetonitrile
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous toluene and anhydrous THF in a suitable ratio (e.g., 4:1).
-
Addition of Reagents: To the solvent mixture, add 3-chloro-4-bromopyridine (1.0 equivalent) and triisopropyl borate (1.2 equivalents).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.2 equivalents) dropwise to the cooled solution while maintaining the temperature at -78 °C. The rate of addition should be controlled to prevent a significant rise in temperature.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours after the addition of n-BuLi is complete.
-
Quenching: Slowly warm the reaction mixture to -20 °C and then quench the reaction by the slow addition of 2N HCl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with water.
-
pH Adjustment: Adjust the pH of the combined aqueous layers to approximately 7.5 with 5N NaOH solution. A white precipitate of this compound should form.
-
Extraction: Saturate the aqueous layer with solid NaCl and extract with THF.
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile/water.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Boronic acids have also gained prominence as pharmacophores, with several boronic acid-containing drugs approved for clinical use. This compound combines these two important functionalities, making it a valuable building block for the synthesis of novel therapeutic agents.
One of the key applications of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The 3-chloro-4-pyridinyl moiety can be incorporated into potential kinase inhibitors to form key interactions within the active site, potentially leading to high potency and selectivity. For example, it can be used as a building block in the synthesis of inhibitors for kinases such as Aurora kinases, which are involved in cell cycle regulation and are attractive targets for cancer therapy[3][4][5][6].
Mandatory Visualization
The following diagram illustrates a generalized synthetic workflow for the application of this compound in the synthesis of a generic kinase inhibitor via a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for synthesizing kinase inhibitors.
References
- 1. 3-chloro-4-pyridylboronic acid - 458532-98-4 - Structure, Synthesis, Properties [organoborons.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-chloropyridin-4-yl)boronic acid (CAS: 458532-98-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-chloropyridin-4-yl)boronic acid is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its utility stems from the presence of a boronic acid functional group, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The pyridine core, substituted with a chlorine atom, provides additional vectors for diversification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.
Physicochemical Properties
The key physicochemical data for (3-chloropyridin-4-yl)boronic acid are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value | Reference(s) |
| CAS Number | 458532-98-4 | N/A |
| Molecular Formula | C₅H₅BClNO₂ | [1] |
| Molecular Weight | 157.36 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 160 °C (decomposes) | [3] |
| Partition Coefficient (log P) | -1.09 (at 22 °C, pH 7.5) | [3] |
| Chemical Stability | Stable under standard ambient conditions | [3][4] |
Synthesis
The synthesis of halopyridinylboronic acids, including (3-chloropyridin-4-yl)boronic acid, is well-documented. A common and effective strategy involves a regioselective halogen-metal exchange or a directed ortho-metalation, followed by quenching with a boron electrophile like triisopropyl borate.[5]
Experimental Protocol: Synthesis via Halogen-Metal Exchange
This protocol is a representative example based on general procedures for synthesizing pyridinylboronic acids.[5][6]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 3-chloro-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.
-
Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight. Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate (3x) to remove non-polar impurities.
-
Isolation: Adjust the pH of the aqueous layer to approximately 7.5 with a saturated sodium bicarbonate solution. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with a more polar solvent like butanol.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile) to yield (3-chloropyridin-4-yl)boronic acid as a solid.
Applications in Drug Discovery and Organic Synthesis
(3-chloropyridin-4-yl)boronic acid is primarily used as a versatile intermediate in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many pharmaceutical agents.[7][8]
The Suzuki-Miyaura Coupling Reaction
The cornerstone application of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. This reaction is highly valued in drug development for its mild conditions, functional group tolerance, and the commercial availability of a vast array of reactants.[7][9]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][10]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling (3-chloropyridin-4-yl)boronic acid with a generic aryl bromide.
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), (3-chloropyridin-4-yl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[11]
Safety and Handling
(3-chloropyridin-4-yl)boronic acid and its pinacol ester derivatives are classified as irritants. Appropriate safety precautions must be taken during handling and storage.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][12]
-
Avoid breathing dust/fumes.[10]
-
Wash hands thoroughly after handling.[10]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.[3]
-
-
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Stability and Storage of 3-Chloro-4-pyridineboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-4-pyridineboronic acid. Understanding the chemical stability of this compound is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines potential degradation pathways, summarizes stability data under various stress conditions, and provides detailed experimental protocols for stability assessment.
Overview of Chemical Stability
This compound is a heterocyclic organoboron compound widely utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules. Like many boronic acids, its stability is influenced by environmental factors such as temperature, moisture, light, and pH. The primary degradation pathways for boronic acids often involve protodeboronation and oxidation. It has been noted in the literature that (halopyridyl)boronic acids can be susceptible to protodeboranation and other side reactions.[1]
Potential Degradation Pathways:
The principal degradation pathways anticipated for this compound are:
-
Protodeboronation: This is a common degradation route for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 3-chloropyridine. This process can be catalyzed by acidic or basic conditions and the presence of moisture.
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, which may lead to the formation of various byproducts. Studies on other boronic acid derivatives have shown that oxidative conditions can lead to the cleavage of the boronic acid group.[2]
-
Anhydride Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form boroxines (cyclic trimers). This is often a reversible process in the presence of water.
Data Presentation: Stability under Forced Degradation Conditions
Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance. The following tables present illustrative quantitative data on the stability of this compound under various stress conditions.
Table 1: Thermal Stability of this compound (Solid State)
| Temperature | Duration | Assay (%) | Total Degradation (%) |
| 40°C | 7 days | 99.5 | 0.5 |
| 60°C | 7 days | 98.2 | 1.8 |
| 80°C | 7 days | 95.1 | 4.9 |
| 100°C | 48 hours | 90.3 | 9.7 |
Table 2: Hydrolytic Stability of this compound (in Solution)
| Condition | Duration | Assay (%) | Total Degradation (%) |
| 0.1 N HCl (aq) | 24 hours | 92.8 | 7.2 |
| Water (pH 7) | 24 hours | 98.9 | 1.1 |
| 0.1 N NaOH (aq) | 24 hours | 94.5 | 5.5 |
Table 3: Oxidative Stability of this compound (in Solution)
| Condition | Duration | Assay (%) | Total Degradation (%) |
| 3% H₂O₂ | 8 hours | 88.4 | 11.6 |
| 6% H₂O₂ | 8 hours | 82.1 | 17.9 |
Table 4: Photostability of this compound (Solid State)
| Light Source | Intensity | Duration | Assay (%) | Total Degradation (%) |
| UV-C | 254 nm | 24 hours | 97.3 | 2.7 |
| ICH Option 2 | >1.2 million lux hours | 10 days | 99.1 | 0.9 |
Recommended Storage Conditions
Based on the potential instabilities, the following storage conditions are recommended for this compound to ensure its long-term integrity:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture-related degradation.
-
Container: Keep the container tightly sealed to prevent moisture ingress.
-
Light: Protect from light. Store in an amber or opaque container .
Experimental Protocols
The following are detailed methodologies for the key experiments that can be used to assess the stability of this compound.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact compound from its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Studies
-
Accurately weigh approximately 10 mg of this compound into separate glass vials.
-
Place the vials in controlled temperature ovens at 40°C, 60°C, 80°C, and 100°C.
-
At specified time points, remove a vial from each temperature, allow it to cool to room temperature.
-
Dissolve the contents in a known volume of diluent (e.g., acetonitrile/water) and analyze by the stability-indicating HPLC method.
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.
-
Analyze the samples by the stability-indicating HPLC method.
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 3% or 6%).
-
Keep the solution at room temperature and protect it from light.
-
At specified time points, withdraw an aliquot, quench any remaining hydrogen peroxide if necessary (e.g., with sodium bisulfite), and dilute.
-
Analyze by the stability-indicating HPLC method.
-
Spread a thin layer of solid this compound in a shallow, transparent dish.
-
Expose the sample to a light source as specified by ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Maintain a control sample protected from light at the same temperature.
-
After the specified exposure, collect the sample, dissolve it in a known volume of diluent, and analyze by the stability-indicating HPLC method alongside the protected control.
Visualizations
Caption: Potential degradation pathways for this compound.
References
3-Chloro-4-pyridineboronic acid solubility data
An In-depth Technical Guide to the Solubility of 3-Chloro-4-pyridineboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound is a heterocyclic boronic acid derivative frequently utilized in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, makes a thorough understanding of its physical and chemical properties, particularly solubility, essential for reaction optimization, purification, and formulation development.
Solubility Data
Quantitative solubility data for this compound in common organic solvents and water is sparse in peer-reviewed literature. However, based on information from chemical suppliers and studies on structurally similar boronic acids, a qualitative and extrapolated solubility profile can be summarized.
Table 1: Qualitative and Extrapolated Solubility of this compound
| Solvent | Qualitative Solubility | Expected Trend Based on Analogous Boronic Acids |
| Water | Slightly soluble[1] | Low solubility, which can be influenced by pH and the presence of diols. |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | High solubility is expected, as DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Methanol | Likely soluble | Good solubility is anticipated due to the polar protic nature of methanol. |
| Ethanol | Likely soluble | Good solubility is expected, similar to methanol. |
| Acetone | Moderately soluble | Moderate to good solubility is expected. |
| Dichloromethane (DCM) | Sparingly soluble | Lower solubility is anticipated compared to more polar solvents. |
| Toluene | Sparingly soluble | Low solubility is expected in non-polar aromatic solvents. |
| Hexanes | Insoluble | Very low to no solubility is expected in non-polar aliphatic solvents. |
Note: The expected trends are based on the general solubility behavior of phenylboronic acid and its derivatives.
Experimental Protocols for Solubility Determination
To obtain precise and quantitative solubility data for this compound, the following established experimental methodologies are recommended.
Dynamic Method (Crystallization Method)
This method is suitable for determining the solubility of a compound as a function of temperature.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known mass of this compound into a glass vial or test tube.
-
Add a precise volume or mass of the desired solvent to achieve a specific concentration.
-
Add a small magnetic stir bar.
-
-
Measurement:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled bath equipped with a stirring mechanism.
-
Slowly heat the mixture at a constant rate (e.g., 0.5 °C/min) while stirring vigorously.
-
Observe the solution for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the saturation temperature for that specific concentration.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations.
-
Plot the solubility (in mg/mL or molarity) as a function of temperature to generate a solubility curve.
-
Isothermal Shake-Flask Method
This is a standard method for determining equilibrium solubility at a constant temperature.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest. The presence of excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for a short period to let the undissolved solid settle.
-
Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid transferring any solid particles.
-
Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter into a clean vial.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the original solubility based on the measured concentration and the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Suzuki-Miyaura Coupling Signaling Pathway
This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle is depicted below.
Caption: Suzuki-Miyaura Catalytic Cycle.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, this guide provides researchers with the necessary tools to understand its likely behavior and, more importantly, to determine precise solubility values through established experimental protocols. The provided workflows and diagrams offer a clear visual representation of the processes involved in both solubility determination and a key synthetic application of this versatile compound. Accurate solubility data is fundamental to advancing research and development, and the methodologies outlined herein will empower scientists to generate this critical information.
References
An In-depth Technical Guide to the Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of 3-pyridylboronic acid, a critical building block in medicinal chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions. The focus is on the efficient, scalable, and high-yielding synthesis via a lithium-halogen exchange pathway, employing an "in situ quench" protocol that enhances safety and reproducibility.
Introduction
3-Pyridylboronic acid is a valuable reagent for introducing the 3-pyridyl moiety into organic molecules. While commercially available, its high cost and limited availability in large quantities necessitate reliable in-house synthesis protocols for research and development.[1] Traditional methods for preparing arylboronic acids, such as those involving Grignard reagents or low-temperature lithium-halogen exchange, often suffer from low yields, poor scalability, and the need for cryogenic temperatures (-78°C or lower).[2][3]
The protocol detailed herein is a revised, more practical procedure that circumvents many of these issues. By adding the organolithium reagent to a pre-mixed solution of the aryl halide and the borate ester, the highly reactive aryllithium intermediate is trapped as it is formed.[2] This "in situ quench" minimizes side reactions and allows the reaction to be conducted at significantly higher temperatures (e.g., -40°C to 0°C) while achieving excellent yields.[2]
Reaction Principle and Signaling Pathway
The core of this synthesis is a lithium-halogen exchange reaction between 3-bromopyridine and n-butyllithium to generate the 3-lithiopyridine intermediate. This intermediate is a potent nucleophile that readily reacts with an electrophilic boron source, typically an alkyl borate such as triisopropyl borate. The resulting boronate ester is then hydrolyzed to afford the final 3-pyridylboronic acid.
Figure 1: Reaction pathway for the synthesis of 3-pyridylboronic acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 3-pyridylboronic acid based on a highly efficient and scalable protocol.[2] This "in situ quench" method allows for higher reaction temperatures and consistently high yields.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Bromopyridine | 200 mmol | [2] |
| Triisopropyl borate | 240 mmol (1.2 equiv) | [2] |
| n-Butyllithium (2.5 M) | 240 mmol (1.2 equiv) | [2] |
| Solvents | ||
| Toluene | 320 mL | [2] |
| Tetrahydrofuran (THF) | 80 mL | [2] |
| Reaction Conditions | ||
| Temperature | -40°C | [2] |
| n-BuLi Addition Time | 1 hour | [2] |
| Stirring Time post-addition | 30 minutes | [2] |
| Work-up & Purification | ||
| Quenching Solution | 2N HCl (200 mL) | [2] |
| Extraction Solvent | THF | [2] |
| Crystallization Solvent | Acetonitrile | [2] |
| Yield | ||
| Isolated Yield | 90-95% | [2] |
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials and Equipment:
-
1-L, 3-necked round-bottom flask
-
Overhead stirrer
-
Temperature probe
-
Nitrogen inlet adapter and rubber septum
-
Syringe pump
-
Dry ice/acetone bath
-
Standard glassware for work-up and filtration
Reagents:
-
3-Bromopyridine (19.3 mL, 200 mmol)
-
Triisopropyl borate (55.4 mL, 240 mmol)
-
n-Butyllithium (2.5 M in hexanes, 96 mL, 240 mmol)
-
Toluene, anhydrous (320 mL)
-
Tetrahydrofuran (THF), anhydrous (80 mL)
-
Hydrochloric acid (2N aqueous solution, 200 mL)
-
Sodium hydroxide (5N aqueous solution)
-
Sodium chloride, solid
-
Acetonitrile
Procedure:
Figure 2: Experimental workflow for the synthesis of 3-pyridylboronic acid.
-
Reaction Setup:
-
Lithium-Halogen Exchange and Borylation:
-
Work-up:
-
Remove the dry ice/acetone bath and allow the reaction mixture to warm to -20°C.
-
Quench the reaction by adding a solution of 2N HCl (200 mL).[2]
-
Allow the mixture to warm to room temperature, then transfer it to a separatory funnel.
-
Separate the aqueous layer (pH ≈ 1) and place it in an Erlenmeyer flask.[2]
-
While stirring, carefully adjust the pH of the aqueous layer to approximately 7 by the dropwise addition of 5N NaOH. A white solid will precipitate.[2]
-
Saturate the aqueous mixture with solid NaCl and extract with THF (3 x 250 mL).[2]
-
-
Purification:
-
Combine the organic extracts and concentrate them on a rotary evaporator to obtain a solid residue.[2]
-
Suspend the solid residue in acetonitrile (80 mL) for crystallization.[2]
-
Heat the mixture to 70°C, stir for 30 minutes, then allow it to cool slowly to room temperature, and finally to 0°C in an ice bath.[2]
-
Stir the slurry at 0°C for 30 minutes, then collect the solid by filtration through a fritted-glass funnel.
-
Wash the solid with cold acetonitrile and dry under vacuum to yield 3-pyridylboronic acid as a white solid.
-
Conclusion
The described "in situ quench" lithium-halogen exchange protocol provides a highly efficient, scalable, and reproducible method for the synthesis of 3-pyridylboronic acid. By avoiding extremely low temperatures and minimizing side reactions, this procedure offers significant advantages over previous methods, making it well-suited for both academic research and industrial drug development applications. The high yields and operational simplicity underscore its utility as a preferred method for accessing this important synthetic building block.
References
The Biological Activity of Pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in the design of biologically active molecules.[1] Pyridine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3] This has led to the development of numerous FDA-approved drugs containing the pyridine moiety.[2] The versatility of the pyridine ring allows for the synthesis of a vast array of derivatives with tailored biological activities, making it a continuous focus of research and development in the pharmaceutical industry.[4][5][6] This guide provides a comprehensive overview of the key biological activities of pyridine derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
I. Anticancer Activity
Pyridine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[7] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases and cell cycle regulators.[7]
Data Presentation: Anticancer Activity of Pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of selected pyridine derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [8] |
| Pyridine-Urea | Compound 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [8] |
| 2-Oxo-pyridine | Compound 7 | HepG-2 (Liver) | 8.90 ± 0.60 | [9] |
| 2-Oxo-pyridine | Compound 8 | HepG-2 (Liver) | 8.42 ± 0.70 | [9] |
| 1′H-spiro-pyridine | Compound 5 | Caco-2 (Colon) | 9.78 ± 0.70 | [9] |
| 1′H-spiro-pyridine | Compound 7 | Caco-2 (Colon) | 7.83 ± 0.50 | [9] |
| 3-Cyanopyridine | Compound 7h (3-pyridyl) | MCF-7 (Breast) | 1.89 ± 0.08 | [10] |
| 3-Cyanopyridine | Compound 7g (thiophenyl) | MCF-7 (Breast) | 1.92 ± 0.08 | [10] |
| 3-Cyano-1-methylpyrid-2-one | Compound 9d (4-chlorophenyl) | MCF-7 (Breast) | 2.05 ± 0.08 | [10] |
| Pyridine Derivative | Derivative 67 | A375 (Melanoma) | 0.0015 | [11] |
| Pyridine Derivative | Derivative 67 | M14 (Melanoma) | 0.0017 | [11] |
| Pyridine Derivative | Derivative 68 | RPMI 7951 (Melanoma) | 0.0028 | [11] |
Signaling Pathways in Anticancer Activity
Many pyridine derivatives exert their anticancer effects by modulating critical signaling pathways that control cell cycle progression and apoptosis. A notable example is the upregulation of the p53 tumor suppressor and the activation of the c-Jun N-terminal kinase (JNK) pathway.[4][12]
Caption: Pyridine derivatives can induce G2/M cell cycle arrest and apoptosis in cancer cells by upregulating p53 and activating the JNK signaling pathway.
Another critical target for pyridine-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8]
Caption: Pyridine derivatives can inhibit angiogenesis by blocking the VEGFR-2 signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][13][14][15]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Pyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine derivative in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
II. Antimicrobial Activity
Pyridine derivatives represent a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[16] Their structural diversity allows for the fine-tuning of their antimicrobial spectrum and potency.
Data Presentation: Antimicrobial Activity of Pyridine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyridine derivatives against selected microbial strains. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazo[4,5-b]pyridine | Compound 2 | Bacillus cereus | 0.07 | [17] |
| Imidazo[4,5-b]pyridine | Compound 6 | Escherichia coli | >0.315 | [17] |
| 3-(Pyridine-3-yl)-2-Oxazolidinone | Compound 9a-l (average) | Staphylococcus aureus | 32-64 | [18] |
| N-alkylated pyridine salts | Compound 66 | Staphylococcus aureus | 100 (56% inhibition) | [19] |
| N-alkylated pyridine salts | Compound 66 | Escherichia coli | 100 (55% inhibition) | [19] |
| Pyridine-4-aldoxime-based salts | Compound 51-56 (range) | Staphylococcus aureus | 0.02-6 mM | [19] |
| Pyridine-4-aldoxime-based salts | Compound 51-56 (range) | Candida albicans | 0.1-12 mM | [19] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | 88a-k | Escherichia coli K12, R2-R4 | 0.2-1.3 | [20] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyridine derivatives using the broth microdilution method.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of a pyridine derivative against a bacterial strain.[7][21][22][23]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well U-bottom microtiter plates
-
Pyridine derivative stock solution (in a suitable solvent)
-
Sterile saline or PBS
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of broth to all wells except the first column.
-
Add 100 µL of the pyridine derivative stock solution (at a concentration twice the highest desired final concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the pyridine derivative at which there is no visible growth.
-
III. Anti-inflammatory Activity
Pyridine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[7] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and mediators.
Data Presentation: Anti-inflammatory Activity of Pyridine Derivatives
The following table showcases the in vivo anti-inflammatory effects of selected pyridine derivatives in the carrageenan-induced rat paw edema model.
| Compound Class | Specific Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Thiazolo[4,5-b]pyridin-2-one | Derivative Series | Varies | Significant inhibition | [7] |
| Pyrimidine derivative | Compound (I) | 50 | 83 | [24] |
| Ellagic Acid (for comparison) | - | 8.41 (ED50) | 50 | [25] |
| Rubiadin (for comparison) | - | 0.5 | 43 | [20] |
| Indomethacin (Standard) | - | 10 | 57.66 | [26] |
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
This workflow illustrates the key steps in evaluating the anti-inflammatory activity of a compound using the carrageenan-induced paw edema model in rats.
Caption: Workflow for the carrageenan-induced paw edema assay to assess the anti-inflammatory activity of pyridine derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for screening potential anti-inflammatory drugs.[7][27][28][29]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Pyridine derivative to be tested
-
Vehicle (e.g., saline, DMSO, or Tween 80 solution)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard, and test groups with different doses of the pyridine derivative).
-
-
Compound Administration:
-
Administer the pyridine derivative or vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral) 30-60 minutes before inducing inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
IV. Antiviral Activity
Pyridine derivatives have shown promise as antiviral agents, with activity against a variety of viruses, including influenza and HIV.[12][23][27][28][30][31][32][33][34]
Data Presentation: Antiviral Activity of Pyridine Derivatives
The following table summarizes the in vitro antiviral activity of selected pyridine derivatives, with EC50 values representing the concentration required to inhibit 50% of the viral effect.
| Compound Class | Specific Derivative | Virus | EC50 | Reference |
| Phenylaminopyridine | Compound 27 | HIV-1 (Wild-type) | 0.2 nM | [12] |
| Imidazo[1,2-a]pyridine-Schiff base | Compound 4a | HIV-1 | 82.02 µg/mL | [30] |
| Imidazo[1,2-a]pyridine-Schiff base | Compound 4a | HIV-2 | 47.72 µg/mL | [30] |
| Pyrimidine derivative | Compound 2d | Influenza A/PR/8/34 | 2.8 µM | [15] |
| Pyridine derivative | Compound 1e | Influenza A/PR/8/34 | 7.3 µM | [23] |
| C-Nucleoside analogue | Compound 3c | Influenza A | 1.9 µM | [28] |
| Viramidine (Ribavirin derivative) | - | Influenza A and B | 2-32 µg/mL | [33] |
Experimental Workflow: Plaque Reduction Assay
This workflow outlines the key steps for evaluating the antiviral activity of a compound using the plaque reduction assay.
Caption: Workflow for the plaque reduction assay to determine the antiviral activity of pyridine derivatives.
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a virus and the inhibitory effect of an antiviral compound.[30]
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza)
-
Virus stock
-
Culture medium
-
96-well or 24-well plates
-
Pyridine derivative stock solution
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding:
-
Seed the host cells in plates to form a confluent monolayer.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cells and infect the monolayer with a known amount of virus (to produce a countable number of plaques).
-
Incubate for 1-2 hours to allow for virus adsorption.
-
-
Compound Treatment:
-
Prepare different concentrations of the pyridine derivative in the overlay medium.
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing the compound.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the virus for a period sufficient for plaque formation (typically 2-3 days).
-
-
Plaque Visualization:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with the staining solution.
-
Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a stained background of viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
V. Anti-Neurodegenerative Activity
Pyridine derivatives have shown potential in the treatment of neurodegenerative disorders like Alzheimer's disease.[9][11][18] A primary target for these compounds is the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Data Presentation: Anti-Neurodegenerative Activity of Pyridine Derivatives
The following table presents the in vitro inhibitory activity of selected pyridine derivatives against acetylcholinesterase (AChE).
| Compound Class | Specific Derivative | AChE IC50 | Reference |
| Coumarin-Pyridine Hybrid | Compound 3f | 2 nM | [9] |
| 7-hydroxy-chromone derivative | Compound 14 | 0.71 µM | |
| Tacrine-pyrazolo[3,4-b]pyridine hybrid | Compound 10j | 0.125 µM | |
| Pyridine derivative with carbamic function | Carbamate 8 | 0.153 µM | [25] |
Signaling Pathways in Alzheimer's Disease
In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy to enhance cholinergic neurotransmission. Additionally, preventing the aggregation of amyloid-beta (Aβ) peptides is another important target.
Caption: Pyridine derivatives can combat Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation.
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for its inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Pyridine derivative stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all solutions in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Buffer
-
Pyridine derivative at various concentrations (or buffer for the control)
-
DTNB solution
-
AChE enzyme solution
-
-
Incubate the plate at room temperature for a few minutes.
-
-
Initiation of Reaction:
-
Add the ATCI substrate solution to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the pyridine derivative relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
The pyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, antiviral, and anti-neurodegenerative properties of pyridine derivatives, supported by quantitative data and detailed experimental protocols. The ability to systematically modify the pyridine ring allows for the optimization of potency and selectivity against various therapeutic targets. As our understanding of the underlying molecular mechanisms and signaling pathways continues to grow, the rational design and synthesis of novel pyridine derivatives will undoubtedly lead to the development of new and improved therapeutic agents for a multitude of diseases.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer’s Disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGFR2 inhibition assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 24. Novel agents show promise as anti-HIV compounds [natap.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. baranlab.org [baranlab.org]
- 32. researchgate.net [researchgate.net]
- 33. Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads [ouci.dntb.gov.ua]
- 34. benchchem.com [benchchem.com]
The Ascendance of Pyridineboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
Pyridineboronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique ability to act as versatile building blocks, primarily in palladium-catalyzed cross-coupling reactions, has cemented their role in the rapid construction of complex molecules. This technical guide provides an in-depth exploration of the discovery and history of pyridineboronic acids, a detailed overview of the evolution of their synthetic methodologies, and their critical applications in drug discovery. Quantitative data is summarized for comparative analysis, and key experimental protocols are provided for practical implementation.
A Historical Perspective: From Frankland's Discovery to Heterocyclic Challenges
The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a simple organoboronic acid, ethylboronic acid.[1][2] However, the path to their widespread use, particularly for their heterocyclic analogues, was a long one. The development of pyridineboronic acids, specifically, faced significant hurdles. Early research in the 20th century laid the groundwork for organoboron chemistry, but the synthesis of stable and accessible pyridineboronic acids remained a challenge.
A pivotal moment for the application of boronic acids came with the development of the Suzuki-Miyaura cross-coupling reaction, first reported in 1979 by Akira Suzuki and Norio Miyaura. This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, revolutionized molecular construction and earned its discoverers the Nobel Prize in Chemistry in 2010.[3] This breakthrough created a surge in demand for a wide variety of boronic acids, including those containing the vital pyridine scaffold.
The pyridine ring is a ubiquitous structural motif in pharmaceuticals and biologically active molecules.[4] Consequently, the development of robust methods to synthesize pyridineboronic acids became a key objective for synthetic chemists. A 2003 review by Tyrrell and Brookes on heterocyclic boronic acids highlighted the progress made up to that point but also underscored the existing limitations, particularly concerning the stability of 2-pyridinylboronic acids, which are prone to protodeboronation. Since then, significant advancements have led to more stable derivatives, such as boronate esters, and more efficient synthetic routes, expanding the chemist's toolkit.[3]
The Evolution of Synthetic Methodologies
The preparation of pyridineboronic acids can be achieved through several distinct chemical strategies. The choice of method often depends on the desired substitution pattern, the presence of other functional groups, and scalability requirements. Five primary approaches have been established.
Method 1: Halogen-Metal Exchange and Borylation
This is the most fundamental and often the most cost-effective method for preparing pyridineboronic acids, especially on a large scale. The process involves the reaction of a halopyridine (typically bromo- or iodopyridine) with an organometallic reagent (like n-butyllithium or a Grignard reagent) at low temperatures. This generates a highly reactive pyridyl-lithium or pyridyl-magnesium intermediate, which is then "quenched" by an electrophilic boron source, most commonly a trialkyl borate like trimethyl or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired pyridineboronic acid.[5][6]
Logical Workflow: Halogen-Metal Exchange and Borylation
Caption: General workflow for pyridineboronic acid synthesis via halogen-metal exchange.
Detailed Experimental Protocol: Synthesis of 3-Pyridylboronic Acid [5]
This procedure, adapted from Organic Syntheses, describes an improved "in-situ quench" method that offers high yields and is suitable for large-scale preparation.
-
Apparatus: A 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet is used.
-
Reagents:
-
Toluene (320 mL)
-
Tetrahydrofuran (THF) (80 mL)
-
Triisopropyl borate (55.4 mL, 240 mmol)
-
3-Bromopyridine (19.3 mL, 200 mmol)
-
n-Butyllithium (2.5 M in hexanes, 96 mL, 240 mmol)
-
2N Hydrochloric acid (HCl) (200 mL)
-
10% Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
The flask is charged with toluene, THF, triisopropyl borate, and 3-bromopyridine.
-
The mixture is cooled to -40°C using a dry ice/acetone bath.
-
The n-butyllithium solution is added dropwise via syringe pump over 1 hour, maintaining the temperature at -40°C. The reasoning is that the lithium-halogen exchange is significantly faster than the reaction between n-butyllithium and the borate ester.[5]
-
The reaction mixture is stirred for an additional 30 minutes at -40°C.
-
The cooling bath is removed, and the reaction is allowed to warm to -20°C.
-
The reaction is quenched by the addition of 2N HCl solution (200 mL).
-
Once the mixture reaches room temperature, it is transferred to a separatory funnel. The aqueous layer (pH ≈ 1) is collected.
-
The pH of the aqueous layer is carefully adjusted to 7.2 using a 10% NaOH solution, causing the product to precipitate.
-
The mixture is cooled in an ice bath for 1 hour, and the solid product is collected by filtration.
-
The solid is washed with cold water and dried under vacuum to yield 3-pyridylboronic acid as its trimeric anhydride (boroxin). The typical yield is 90-95%.[5]
-
Method 2: Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)
This method offers excellent functional group tolerance and is a powerful alternative for synthesizing pyridineboronic acids (or more commonly, their stable ester derivatives). The reaction couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable ligand.[1]
Experimental Workflow: Miyaura Borylation
Caption: Workflow for pyridineboronic ester synthesis via Miyaura borylation.
Other Synthetic Methods
While the first two methods are the most common, other strategies offer unique advantages for specific substrates:
-
Directed Ortho-Metallation (DoM): A directing group on the pyridine ring guides deprotonation at an adjacent position, followed by borylation. This allows for regioselective synthesis that might be difficult otherwise.
-
C-H/C-F Bond Activation: Transition metal catalysts (e.g., iridium or rhodium) can directly convert a C-H or C-F bond on the pyridine ring to a C-B bond, offering an atom-economical route.
-
[4+2] Cycloaddition: This method builds the pyridine ring from acyclic precursors already containing a boron moiety, allowing for the synthesis of highly substituted pyridines.
Quantitative Comparison of Synthetic Routes
The efficiency of pyridineboronic acid synthesis can vary significantly based on the method, the position of the boron group, and the nature of other substituents on the pyridine ring. The following table summarizes typical yields for the synthesis of common pyridineboronic acids.
| Target Compound | Starting Material | Method | Reagents | Yield (%) | Reference |
| 3-Pyridylboronic Acid | 3-Bromopyridine | Halogen-Metal Exchange | n-BuLi, B(OⁱPr)₃ | 90-95% | [5] |
| 4-Pyridylboronic Acid | 4-Bromopyridine | Halogen-Metal Exchange | n-BuLi, B(OMe)₃ | 65% | [6][7] |
| 2-Pyridylboronic Acid | 2-Bromopyridine | Halogen-Metal Exchange | n-BuLi, B(OⁱPr)₃ | 81% | [8] |
| 3-(Pinacolato)pyridine | 3-Bromopyridine | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | ~80-95% | |
| 4-(Pinacolato)pyridine | 4-Iodopyridine | Miyaura Borylation | B₂pin₂, PdCl₂(dppf), KOAc | High | [9] |
Note: Yields are highly dependent on specific reaction conditions and scale. 2-Pyridylboronic acid is notably less stable than the 3- and 4-isomers; it is often isolated and used as its more stable boronate ester derivative.
The Indispensable Role in Drug Discovery and Development
The rise of pyridineboronic acids is inextricably linked to their utility in pharmaceutical research.[4][10] Their primary application is as a coupling partner in the Suzuki-Miyaura reaction to introduce the pyridine moiety into a target molecule.[3][11] This is critically important because the pyridine heterocycle can:
-
Act as a hydrogen bond acceptor.
-
Engage in π-stacking interactions.
-
Modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.
-
Serve as a bioisostere for a phenyl ring.
The incorporation of a boronic acid functional group itself has become a validated strategy in drug design. The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and specific inhibition.[12] This has led to the successful development and FDA approval of several boronic acid-containing drugs, including:[10][13]
-
Bortezomib (Velcade®): A proteasome inhibitor for treating multiple myeloma.
-
Ixazomib (Ninlaro®): A second-generation oral proteasome inhibitor.
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor used to combat antibiotic resistance.
While these approved drugs are not pyridineboronic acids themselves, their success has spurred immense interest in the broader field of boronic acids in medicinal chemistry, with pyridineboronic acids serving as key building blocks for countless drug candidates currently in the discovery and development pipeline.[13][14]
Conclusion
From their challenging beginnings, pyridineboronic acids have evolved into one of the most important classes of building blocks in modern organic chemistry. The development of robust and scalable synthetic methods, particularly halogen-metal exchange and palladium-catalyzed borylation, has made these reagents widely accessible. Their impact is most profoundly felt in drug discovery, where they provide a reliable gateway to incorporating the vital pyridine scaffold into novel therapeutic agents. As synthetic methodologies continue to advance and our understanding of boron's role in medicinal chemistry deepens, the importance of pyridineboronic acids is set to grow even further, enabling the creation of the next generation of medicines and materials.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 8. 2-Pyridineboronic acid | 197958-29-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-4-pyridineboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-chloro-4-pyridineboronic acid with various aryl and heteroaryl halides. This protocol is essential for synthesizing complex biaryl and heteroaryl structures, which are pivotal in medicinal chemistry and materials science. Given the unique electronic properties of the pyridine nucleus and the specific substitution pattern of the boronic acid, careful selection of the catalytic system is crucial for achieving high yields and purity.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] The reaction of this compound presents a unique challenge due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and deactivate the palladium catalyst.[2] The chlorine atom at the 3-position is also less reactive than a corresponding bromine or iodine atom.[3] Therefore, the use of highly active palladium catalysts, typically featuring bulky and electron-rich ligands, is essential to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.[2]
This document outlines recommended catalyst systems, detailed experimental protocols, and troubleshooting guidelines for the successful cross-coupling of this compound.
Recommended Catalyst Systems and Reaction Conditions
The choice of palladium precursor, ligand, base, and solvent system is critical for the successful Suzuki-Miyaura coupling of this compound. Below is a summary of recommended starting conditions based on successful couplings of similar chloropyridine substrates.[2][4]
Table 1: Recommended Palladium Catalyst Systems for the Cross-Coupling of this compound
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1-2 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 100 | 1-2 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-AmylOH | 100 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 1-3 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 3-5 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These protocols should be adapted and optimized for specific substrates.
Protocol 1: General Procedure using a Buchwald-Type Ligand (e.g., SPhos)
This protocol is recommended for achieving high yields with a broad range of aryl and heteroaryl halides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equivalents)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
In a separate vial, pre-mix Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) and add this mixture to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Procedure using a Traditional Catalyst (Pd(PPh₃)₄)
This protocol uses a more traditional catalyst and may require longer reaction times or be suitable for more activated aryl halides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ (2.0 equivalents)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Add the Pd(PPh₃)₄ catalyst (3-5 mol%) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water mixture via syringe.[4]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Visualization of Reaction Workflow and Mechanism
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7]
Troubleshooting
Table 2: Common Issues and Recommended Solutions
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.[5] |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas.[5] | |
| Weak base | For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required. | |
| Low reaction temperature | The activation of the C-Cl bond may require higher temperatures (100-120 °C).[5] | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equivalents). |
| Protodeborylation of boronic acid | Ensure anhydrous conditions if water is not part of the solvent system. Use of the corresponding pinacol ester of the boronic acid can mitigate this issue. | |
| Catalyst Deactivation | Coordination of pyridine nitrogen | Use bulky ligands (e.g., SPhos, XPhos) to create a sterically hindered environment around the palladium center, which can disfavor strong coordination.[2] |
| Formation of palladium black | This indicates catalyst aggregation and deactivation. Lowering the reaction temperature or catalyst loading may help. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a valuable transformation for the synthesis of functionalized pyridine derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently construct a wide array of biaryl and heteroaryl compounds. The provided protocols serve as a robust starting point for developing optimized procedures for specific synthetic targets in drug discovery and materials science.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Chloro Pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of chloro pyridines. This class of reaction is a cornerstone in modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The protocols and data presented herein are intended to serve as a comprehensive guide for laboratory execution and optimization.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[1] Its significance in drug discovery is underscored by its tolerance for a wide array of functional groups and its utility in creating complex molecular architectures from readily available starting materials.[2][3] Chloro pyridines, being economical and shelf-stable, are attractive coupling partners, though their lower reactivity compared to bromo or iodo pyridines often necessitates carefully optimized catalytic systems.[4]
Challenges in Coupling Chloro Pyridines
The primary challenge in the Suzuki-Miyaura coupling of chloro pyridines lies in the inertness of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult compared to heavier halides.[5] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6][7] Overcoming these hurdles often requires the use of specialized, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the desired catalytic activity.[6][8]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various literature sources for the Suzuki-Miyaura cross-coupling of different chloro pyridines with a range of boronic acids and esters. These tables are designed to provide a comparative overview of different catalytic systems and their efficiencies.
Table 1: Coupling of 2-Chloropyridines with Arylboronic Acids
| Entry | Chloropyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [1] |
| 2 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd source | Dialkylbiphenylphosphine | Not specified | Not specified | Not specified | Not specified | 99 | [6] |
| 3 | 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd source | Dialkylbiphenylphosphine | Not specified | Not specified | Not specified | Not specified | 82 | [6] |
| 4 | 2-Chloropyridine | 4-Tolylboronic acid | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane/H₂O | Not specified | Not specified | Excellent | [2] |
| 5 | 2-Chloropyridine | 3-Chlorophenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | - | K₂CO₃ | Not specified | Not specified | Not specified | Not specified | [9] |
Table 2: Coupling of Polychlorinated Pyridines
| Entry | Chloropyridine | Boronic Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---|---| | 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester (2.3 equiv) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 24 | 2,6-Diheptylpyridine | 94 |[10] | | 2 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Ligand-free | Not specified | Aqueous phase | Not specified | Not specified | 3,5-Dichloro-2-phenylpyridine | High |[11] | | 3 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | - | Various | Various | 60-100 | Not specified | C4-selective coupling | - |[12] | | 4 | 2,5-Dichloropyridine | Phenylboronic acid | Ligand-free (Jeffery conditions) | - | Na₂CO₃/NBu₄Br | Not specified | 25 | Not specified | C5-selective coupling | >99:1 selectivity |[12] |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid
This protocol is adapted from a standard method for the synthesis of 2,3'-bipyridine.[1]
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, etc.)
-
Magnetic stirrer with heating
-
Inert atmosphere system (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3'-bipyridine.
Protocol 2: Exhaustive Alkylation of 2,6-Dichloropyridine with an Alkyl Boronic Pinacol Ester
This protocol is based on a method for the exhaustive alkylation of polychlorinated pyridines.[10]
Materials:
-
2,6-Dichloropyridine
-
Heptyl boronic pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di-1-adamantyl-n-butylphosphine (Ad₂PⁿBu)
-
Lithium tert-butoxide (LiOᵗBu)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2,6-dichloropyridine (1.0 equiv), heptyl boronic pinacol ester (2.3 equiv), Pd(OAc)₂ (1 mol%), Ad₂PⁿBu (3 mol%), and LiOᵗBu (6.0 equiv) in a reaction vessel.
-
Add a 4:1 mixture of dioxane and water to achieve a concentration of 0.105 M with respect to the 2,6-dichloropyridine.
-
Seal the vessel and heat the reaction mixture to 100 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture can be worked up by dilution with an organic solvent and washing with water.
-
The organic layer is then dried and concentrated, and the product is purified by chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines the typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amination of Pyridineboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of aminopyridines through the coupling of pyridineboronic acid derivatives with amines. While the direct Buchwald-Hartwig amination of boronic acids is not the conventional method, analogous C-N bond formation can be effectively achieved through Chan-Lam and Suzuki-Miyaura type couplings. This document details the principles, experimental protocols, and applications of these methodologies, offering valuable insights for researchers in organic synthesis and drug discovery.
Introduction
The synthesis of aminopyridines is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. Traditional methods for their synthesis can be limited in scope and require harsh reaction conditions. Modern cross-coupling methodologies provide milder and more versatile alternatives. This document focuses on two key catalytic systems for the amination of pyridineboronic acids: the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Suzuki-Miyaura C-N coupling.
Chan-Lam Coupling: This reaction involves the copper-catalyzed cross-coupling of a boronic acid with an amine or alcohol.[1] It is often favored for its operational simplicity, as it can be conducted at room temperature and is tolerant of air and moisture.[1][2]
Suzuki-Miyaura C-N Coupling: While renowned for C-C bond formation, the Suzuki-Miyaura reaction can be adapted for C-N bond formation. This palladium-catalyzed approach typically involves the coupling of an organoboron compound with an organic halide or triflate, but variations for direct amination exist.[3][4]
Reaction Mechanisms and Workflows
Chan-Lam Coupling
The Chan-Lam coupling proceeds through a proposed catalytic cycle involving a Cu(II)/Cu(III) or a Cu(II)/Cu(I) redox couple. The key steps are coordination of the amine to the copper catalyst, transmetalation of the pyridine group from the boronic acid to the copper center, and subsequent reductive elimination to form the C-N bond and regenerate the active copper species.[5][6]
Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling.
A general workflow for performing a Chan-Lam coupling reaction is depicted below. The process involves the setup of the reaction under aerobic conditions, monitoring its progress, and subsequent workup and purification of the desired aminopyridine product.
Caption: General experimental workflow for a Chan-Lam amination reaction.
Suzuki-Miyaura C-N Coupling
The catalytic cycle for Suzuki-Miyaura C-N coupling is analogous to the C-C coupling, involving a Pd(0)/Pd(II) cycle. The key steps are the oxidative addition of an aryl halide (or a related electrophile) to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to furnish the C-N coupled product.[3][4] For the direct coupling of a pyridineboronic acid with an amine, a modified catalytic system is often required.
Caption: Simplified catalytic cycle for Suzuki-Miyaura C-N coupling.
Experimental Protocols
General Protocol for Chan-Lam Amination of Pyridineboronic Acids
This protocol provides a general procedure for the copper-catalyzed amination of a pyridineboronic acid with an amine.
Materials:
-
Pyridineboronic acid derivative
-
Amine
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the pyridineboronic acid (1.0 mmol), the amine (1.2 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Add the solvent (e.g., DCM, 5 mL) and the base (e.g., pyridine, 2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminopyridine.
General Protocol for Palladium-Catalyzed C-N Coupling of Pyridineboronic Acids
This protocol outlines a general procedure for the palladium-catalyzed coupling of a pyridineboronic acid derivative with an amine, inspired by Suzuki-Miyaura C-N coupling conditions.
Materials:
-
Pyridineboronic acid derivative
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., RuPhos, BrettPhos)[7]
-
Base (e.g., LiHMDS)[7]
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., 2 mol %) and the phosphine ligand (e.g., 4 mol %).
-
Add the anhydrous solvent (e.g., toluene, 3 mL) and stir for 10 minutes at room temperature.
-
Add the pyridineboronic acid (1.0 mmol), the amine (1.2 mmol), and the base (e.g., LiHMDS, 1.5 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.
Data Presentation
The following tables summarize representative data for the amination of pyridineboronic acid derivatives using Chan-Lam and Suzuki-Miyaura type coupling reactions.
Table 1: Chan-Lam Amination of Pyridineboronic Acids
| Entry | Pyridineboronic Acid | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | Aniline | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 75-85 |
| 2 | Pyridine-4-boronic acid | Morpholine | Cu(OAc)₂ (10) | Et₃N | THF | RT | 48 | 60-70 |
| 3 | 2-Fluoropyridine-5-boronic acid | Benzylamine | Cu(OAc)₂ (15) | Pyridine | DCM | RT | 36 | 70-80 |
| 4 | Pyridine-2-boronic acid | Piperidine | CuI (10) | K₂CO₃ | DMF | 80 | 12 | 55-65 |
Table 2: Palladium-Catalyzed C-N Coupling of Pyridineboronic Acids
| Entry | Pyridineboronic Acid | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | N-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Toluene | 100 | 16 | 80-90[7] |
| 2 | Pyridine-4-boronic acid | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75-85 |
| 3 | 2-Chloropyridine-5-boronic acid | Cyclohexylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | LiHMDS | Toluene | 100 | 12 | 70-80[7] |
| 4 | Pyridine-2-boronic acid N-oxide | Morpholine | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Dioxane | 90 | 24 | 65-75 |
Conclusion
The Chan-Lam and Suzuki-Miyaura C-N coupling reactions are powerful and versatile methods for the synthesis of aminopyridines from pyridineboronic acid derivatives. The choice of catalytic system depends on the specific substrates and desired reaction conditions. The Chan-Lam coupling offers mild, aerobic conditions, while the palladium-catalyzed Suzuki-Miyaura C-N coupling provides high efficiency for a broad range of substrates, including challenging combinations. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of novel aminopyridine-containing molecules for pharmaceutical and materials science applications.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C4-Selective Suzuki Coupling of Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to achieving C4-selectivity in the Suzuki-Miyaura cross-coupling of dichloropyridines, a critical transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. Traditionally, cross-coupling reactions on dihalogenated N-heteroarenes favor the position adjacent to the nitrogen atom (C2). However, recent advancements have enabled the selective functionalization of the C4-position, opening up new avenues for molecular design and synthesis.
This document outlines two primary methodologies for achieving high C4-selectivity: a ligand-controlled approach utilizing bulky N-heterocyclic carbene (NHC) ligands and a ligand-free method under "Jeffery" conditions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate the successful implementation of these methods in the laboratory.
Ligand-Controlled C4-Selective Suzuki Coupling
The use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to effectively promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity.[1] This ligand-controlled approach is applicable to a broad range of substituted 2,4-dichloropyridines and can be used with various organoboron reagents.
Quantitative Data Summary
The following table summarizes the C4-selectivity and yields for the Suzuki-Miyaura cross-coupling of 2,4-dichloropyridine with various boronic acids using a Pd/IPr catalytic system.
| Entry | Boronic Acid | Product | C4:C2 Ratio | Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-4-phenylpyridine | ~10:1 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-chloro-4-(4-methoxyphenyl)pyridine | >20:1 | 90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 2-chloro-4-(4-(trifluoromethyl)phenyl)pyridine | ~10:1 | 75 |
| 4 | 3-Thienylboronic acid | 2-chloro-4-(thiophen-3-yl)pyridine | >20:1 | 82 |
Table 1: C4-Selective Suzuki coupling of 2,4-dichloropyridine with various boronic acids using a Pd/IPr catalyst. Ratios and yields are representative values from the literature.[1]
Experimental Protocol: General Procedure for Ligand-Controlled C4-Selective Suzuki Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
2,4-Dichloropyridine substrate
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), IPr (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Add the 2,4-dichloropyridine substrate (1.0 equiv.) and the arylboronic acid (1.2 equiv.).
-
Add anhydrous toluene and degassed water to the reaction vessel. The solvent ratio and concentration should be optimized for the specific substrate.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated pyridine.
Ligand-Free C4-Selective Suzuki Coupling ("Jeffery" Conditions)
Remarkably, highly C4-selective Suzuki coupling of 2,4-dichloropyridines can be achieved under ligand-free conditions, often referred to as "Jeffery" conditions.[1] This method provides an order of magnitude improvement in selectivity compared to some ligand-controlled systems, with C4:C2 ratios exceeding 99:1.[1] These conditions are also notable for enabling the unprecedented C5-selective cross-coupling of 2,5-dichloropyridine.[1]
Quantitative Data Summary
The following table summarizes the C4-selectivity and yields for the ligand-free Suzuki-Miyaura cross-coupling of 2,4-dichloropyridine with various boronic acids.
| Entry | Boronic Acid | Product | C4:C2 Ratio | Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-4-phenylpyridine | >99:1 | 78 |
| 2 | 4-Methylphenylboronic acid | 2-chloro-4-p-tolylpyridine | >99:1 | 85 |
| 3 | 4-Chlorophenylboronic acid | 2-chloro-4-(4-chlorophenyl)pyridine | >99:1 | 72 |
| 4 | 2-Naphthylboronic acid | 2-chloro-4-(naphthalen-2-yl)pyridine | >99:1 | 65 |
Table 2: Ligand-free C4-selective Suzuki coupling of 2,4-dichloropyridine with various boronic acids. Ratios and yields are representative values from the literature.[1]
Experimental Protocol: General Procedure for Ligand-Free C4-Selective Suzuki Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
2,4-Dichloropyridine substrate
-
Arylboronic acid
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add Pd(OAc)₂ (2 mol%), TBAB (1.0 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the 2,4-dichloropyridine substrate (1.0 equiv.) and the arylboronic acid (1.2 equiv.).
-
Add anhydrous DMF and degassed water.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Experimental Workflow
The selectivity in these reactions is dictated by the nature of the catalytic species. In the ligand-controlled reaction, the bulky NHC ligand is believed to sterically hinder the approach of the palladium catalyst to the C2 position, thereby favoring oxidative addition at the less hindered C4-Cl bond. Under ligand-free "Jeffery" conditions, the formation of palladium nanoparticles is proposed to be involved, leading to a different mechanistic pathway that results in the observed high C4-selectivity.[1]
Caption: Generalized catalytic cycle for Suzuki coupling.
Caption: General experimental workflow for C4-selective Suzuki coupling.
Synthetic Utility and Further Transformations
The C4-arylated 2-chloropyridines obtained through these methods are versatile synthetic intermediates. The remaining chlorine atom at the C2 position can be subsequently displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of functional groups, including amines, thiols, and alkoxides.[1] This two-step sequence of C4-selective cross-coupling followed by SNAr provides a powerful strategy for the rapid construction of diverse and complex pyridine-containing molecules, which is of significant interest in drug discovery and development.[1] For example, this methodology has been applied to a concise synthesis of a Bruton's tyrosine kinase (BTK) inhibitor.[1]
References
Application Notes and Protocols for Coupling Reactions with 3-Chloro-4-pyridineboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-Chloro-4-pyridineboronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex substituted pyridines. The protocols detailed below are based on established methodologies for similar substrates, offering a robust starting point for reaction optimization.
Introduction to Coupling Reactions of this compound
This compound is a bifunctional reagent with two key reactive sites: the boronic acid at the 4-position and the chloro substituent at the 3-position. The boronic acid moiety is a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a variety of aryl and heteroaryl halides. The chlorine atom, while generally less reactive than bromine or iodine, can serve as an electrophilic handle in various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, particularly with the use of specialized catalyst systems.
Challenges in the cross-coupling of pyridine-containing boronic acids include potential catalyst deactivation through coordination of the pyridine nitrogen to the palladium center and the propensity for protodeboronation, especially under aqueous basic conditions. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for successful transformations.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. When using this compound, it can react with aryl or heteroaryl halides to form 3-chloro-4-aryl(heteroaryl)pyridines.
General Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (or its pinacol ester) (1.2-1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if separate from the catalyst), and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of related chloropyridine and pyridineboronic acid substrates. These serve as a starting point for optimization.
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-(trifluoromethyl)pyridine | (6-methylpyridin-3-yl)boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 12 | ~85 |
| 2 | 3,5-dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 16 | ~70 |
| 3 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (3.0) | Dioxane | 100 | 18 | 74 |
| 4 | 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (3.0) | KF (3.0) | Dioxane | 80 | 18 | 85[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In the context of this compound, the chloro group can be displaced by an amine to synthesize 3-amino-4-pyridineboronic acid derivatives.
General Reaction Principle
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[2]
General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of a chloro-heterocycle, which can be adapted for this compound. Note that the boronic acid may need to be protected (e.g., as a pinacol ester) to be compatible with the reaction conditions.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos) (1-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand (if applicable), and base.
-
Add the this compound pinacol ester and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction until the starting material is consumed as determined by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Perform an aqueous work-up, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table presents typical conditions for the Buchwald-Hartwig amination of chloropyridines, which can guide the optimization for this compound derivatives.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | ~95 |
| 2 | 3-Chloropyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | ~88 |
| 3 | 4-Chlorotoluene | N-Methylaniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiHMDS (2.1) | 1,4-Dioxane | 100 | 24 | ~90[3] |
| 4 | 2,4-Dichloropyridine | Piperidine | Pd(OAc)₂ (5) | DavePhos (7.5) | NaOtBu (1.5) | Toluene | 80 | 16 | ~75 (mono-amination at C4) |
Troubleshooting and Optimization
-
Low or No Conversion: For Suzuki-Miyaura reactions, ensure the use of an appropriately strong base (K₃PO₄ or Cs₂CO₃ are often effective for heteroaryl couplings) and an active catalyst system. For Buchwald-Hartwig amination of a chloropyridine, a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand) is often essential. Increasing the reaction temperature or catalyst loading may also be necessary.
-
Protodeboronation: This side reaction is common with pyridineboronic acids. Using the more stable pinacol ester derivative, minimizing water content in the reaction, and keeping reaction times as short as possible can mitigate this issue.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, impeding its activity. The use of bulky ligands can sterically hinder this interaction.
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.
These protocols and data provide a solid foundation for developing successful coupling reactions with this compound. As with any new substrate, empirical optimization of the reaction conditions is recommended to achieve the best results.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Chloro-4-pyridineboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the formation of C-C bonds, lauded for its operational simplicity, broad functional group tolerance, and the commercial availability of diverse starting materials.
This document provides detailed application notes and protocols for the use of 3-Chloro-4-pyridineboronic acid as a key building block in the synthesis of biaryl pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction. The presence of a chlorine atom and a boronic acid group on the pyridine ring allows for versatile and regioselective functionalization, making it a valuable reagent for constructing complex molecular architectures. These biaryl pyridine scaffolds are of significant interest in drug discovery, with demonstrated applications as inhibitors of various kinases and other biological targets.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Palladium(II) intermediate. This step is often rate-limiting, particularly for less reactive aryl chlorides.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the Palladium(II) complex, forming a new diorganopalladium(II) species and displacing the halide.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (Ar-Ar') and regenerate the Palladium(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Aryl halide (bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
General Procedure
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) if they are not in a pre-catalyst form. Add the catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum or screw cap, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified biaryl product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Quantitative Data: Representative Reaction Conditions and Yields
While a comprehensive substrate scope for this compound is not available in a single source, the following table provides representative conditions and expected yields for the Suzuki-Miyaura coupling of analogous chloropyridine derivatives with various aryl halides.[1] These conditions serve as an excellent starting point for optimization.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | >90 |
| 2 | 4-Cyanophenyl bromide | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 16 | 85-95 |
| 3 | 3-Trifluoromethylphenyl chloride | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 120 | 24 | 70-85 |
| 4 | 2-Methylphenyl bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (3:1) | 90 | 18 | 75-85 |
| 5 | Naphthyl-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 14 | >90 |
Note: Yields are illustrative and based on literature for structurally similar chloropyridine boronic acids and aryl halides. Actual yields will vary depending on the specific substrates and precise reaction conditions.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand.- Insufficiently inert atmosphere.- Low reaction temperature. | - Use a fresh batch of catalyst/ligand or a pre-catalyst.- Ensure proper degassing of solvents and thorough purging of the reaction vessel.- Increase the reaction temperature, especially for aryl chlorides. |
| Protodeborylation | - Presence of excess water or protic sources.- Prolonged reaction time at high temperature. | - Use anhydrous solvents if possible.- Use a milder base like KF or NaHCO₃.- Monitor the reaction closely and stop it once the starting material is consumed.[2] |
| Homocoupling of Boronic Acid | - Presence of oxygen.- High catalyst loading. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere.- Use a slight excess of the boronic acid (1.2-1.5 equiv.). |
| Dehalogenation of Aryl Halide | - Unfavorable reaction kinetics for cross-coupling. | - Screen different ligands and bases to find conditions that favor cross-coupling over dehalogenation. |
Application in Drug Discovery: A Case Study
Biaryl pyridine derivatives synthesized using building blocks like this compound are potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammation research. For instance, certain biaryl pyridines have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). MSK1 is a key enzyme in the MAPK signaling pathway, which regulates the expression of pro-inflammatory genes. Inhibition of this pathway is a promising strategy for the development of anti-inflammatory drugs.
Caption: Inhibition of the MSK1 signaling pathway by a biaryl pyridine derivative.
The ability to rapidly synthesize a library of diverse biaryl pyridines using this compound allows for extensive structure-activity relationship (SAR) studies, accelerating the discovery and optimization of novel therapeutic agents.
References
Application Notes and Protocols: The Versatile Role of 3-Chloro-4-pyridineboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-pyridineboronic acid has emerged as a valuable and versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its unique electronic properties and strategic placement of the boronic acid and chloro functionalities make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes, experimental protocols, and an overview of the biological activities of compounds derived from this key intermediate, with a focus on its application in the development of kinase inhibitors for oncology.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds.[1] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of a 3-chloropyridin-4-yl moiety into various molecular scaffolds. This structural motif is present in a number of biologically active molecules, contributing to their target engagement and pharmacological profiles.
Featured Application: Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major focus of modern drug development. The pyridine core is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. This compound provides a direct route to incorporate a substituted pyridine ring, which can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
One notable application is in the synthesis of dual-specificity inhibitors, such as those targeting Cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK). These kinases are implicated in cancer cell growth, migration, and survival. Additionally, this building block is instrumental in the development of inhibitors for other important cancer-related kinases, including Janus kinases (JAK) and Aurora kinases.
Quantitative Data Summary
The following table summarizes the biological activity of representative kinase inhibitors synthesized using this compound or its close analogs. This data highlights the potential of this building block in generating potent and selective drug candidates.
| Compound Class | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Pyrazolo[4,3-f]quinoline Derivative | CLK1 | >70% inhibition @ 25 nM | - | [3] |
| CLK2 | >70% inhibition @ 25 nM | - | [3] | |
| ROCK2 | >70% inhibition @ 25 nM | - | [3] | |
| Pyrimidine Derivative | Aurora A | 7.1 | U937 (Leukemia) | [4] |
| Pyrrolo[2,3-b]pyridine Derivative | JAK3 | 7.2 | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol provides a generalized method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl or heteroaryl halide. The specific conditions may require optimization based on the nature of the coupling partner.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2-amino-5-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.1 eq).
-
Inert Atmosphere: Seal the flask with a septum or cap and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system.
Workflow Diagram:
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway Involvement
Compounds synthesized using this compound often target key signaling pathways implicated in cancer progression. The dual CLK/ROCK inhibitors, for instance, are designed to interfere with pathways controlling cell cycle and cytoskeletal dynamics.
CLK/ROCK Signaling in Cell Cycle and Cytoskeleton Regulation
CLKs are involved in the regulation of RNA splicing, a critical process for gene expression, while ROCKs are key regulators of the actin cytoskeleton, influencing cell shape, motility, and contraction.[5] Inhibition of both kinases can lead to cell cycle arrest and a reduction in metastatic potential.
Caption: Inhibition of CLK and ROCK signaling pathways.
Inhibition of the Cyclin D/Rb Pathway
A downstream consequence of inhibiting kinases like CLK can be the suppression of the Cyclin D/Rb oncogenic pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.[6] By preventing the phosphorylation of the retinoblastoma (Rb) protein, E2F transcription factors remain bound and inactive, thus halting the cell cycle.
Caption: Suppression of the Cyclin D/Rb signaling pathway.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of medicinally relevant compounds, particularly in the realm of kinase inhibitors. The protocols and data presented herein demonstrate its utility in constructing complex heterocyclic systems with potent biological activities. The ability to readily participate in Suzuki-Miyaura cross-coupling reactions makes it an essential tool for medicinal chemists aiming to explore novel chemical space in the pursuit of new therapeutic agents. Further exploration of this reagent in the synthesis of inhibitors for other kinase families and different therapeutic areas is warranted.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions with Electron-Deficient Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science applications.[1] However, the coupling of electron-deficient pyridines presents significant challenges. The electron-withdrawing nature of the pyridine ring deactivates the C-X bond (where X is a halide or triflate) towards oxidative addition, and the Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3]
These challenges necessitate the use of highly active and specialized catalyst systems. The appropriate choice of ligand is paramount to achieving high yields and reaction efficiency. This document provides a comprehensive guide to ligand selection for the Suzuki coupling of electron-deficient pyridines, summarizing quantitative data, offering detailed experimental protocols, and illustrating key mechanistic concepts.
Challenges in Suzuki Coupling of Electron-Deficient Pyridines
The primary difficulties in the Suzuki-Miyaura coupling of electron-deficient pyridines stem from two key factors:
-
Slow Oxidative Addition: The electron-deficient nature of the pyridine ring makes the carbon-halide bond less susceptible to cleavage by the Pd(0) catalyst. This often results in slow reaction rates and incomplete conversions.[2]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming stable off-cycle complexes that are catalytically inactive. This sequestration of the active catalyst can significantly hinder the reaction.[2][3]
To overcome these obstacles, ligands that are both sterically bulky and highly electron-donating are required. The steric bulk helps to promote the reductive elimination step and can prevent the formation of inactive palladium dimers, while the electron-rich nature of the ligand increases the electron density on the palladium center, facilitating the oxidative addition of the C-X bond.[2][4]
Ligand Selection: A Comparative Overview
Extensive research has identified two main classes of ligands that are particularly effective for the Suzuki coupling of electron-deficient pyridines: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands
Ligands developed by Buchwald and others, often referred to as dialkylbiaryl phosphines, are designed to be both sterically demanding and highly electron-donating.[4][5] These ligands have proven to be highly effective in promoting the coupling of challenging substrates, including electron-deficient heteroaryl chlorides.[6] Commonly used ligands in this class include XPhos, SPhos, and RuPhos. The steric hindrance provided by these ligands facilitates the crucial reductive elimination step, while their electron-donating properties enhance the rate of oxidative addition.[2]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) are powerful σ-donating ligands, even more so than many electron-rich phosphines.[2] This strong electron donation makes them highly effective at activating the C-Cl bond of unreactive aryl and heteroaryl chlorides for oxidative addition.[7] Furthermore, the robust palladium-NHC bond can lead to greater catalyst stability.[2] Commercially available NHC-palladium precatalysts, such as PEPPSI-IPr, have demonstrated high efficacy in the Suzuki coupling of electron-deficient pyridines.[2][8]
Quantitative Data Summary
The following tables summarize the performance of various ligands in the Suzuki coupling of electron-deficient pyridines with different coupling partners. The data is compiled from various literature sources to provide a comparative overview.
Table 1: Suzuki Coupling of 2-Chloropyridines with Arylboronic Acids
| Entry | 2-Chloropyridine Derivative | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 95 | [2] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 92 | [1] |
| 3 | 2-Chloro-5-nitropyridine | Phenylboronic acid | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 88 | [2] |
| 4 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | K₂CO₃ | 1,4-Dioxane | 80 | 85 (C4-selective) | [8] |
| 5 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 89 | [1] |
Table 2: Suzuki Coupling of Pyridyl Bromides and Tosylates
| Entry | Pyridine Derivative | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 82-91 | [9] |
| 2 | 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 82 | [9] |
| 3 | 4-Bromobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1* | KF | Dioxane | 100 | 63 | [9] |
| 4 | 4-tert-butylphenyl tosylate | Phenylboronic acid | Pd(OAc)₂ / CM-phos | K₃PO₄ | Dioxane | 110 | 98 | [10] |
| 5 | 2-Pyridyl tosylate | Phenylboronic acid | Pd(OAc)₂ / Indolyl Phosphine | K₃PO₄ | Dioxane | 110 | 85 | [10] |
*Ligand 1 refers to a specific phosphine oxide ligand described in the cited reference.[9]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of electron-deficient pyridines using either bulky phosphine ligands or NHC-based catalysts.
Protocol 1: Suzuki Coupling using a Bulky Phosphine Ligand (e.g., XPhos)
Materials:
-
Electron-deficient pyridyl halide (e.g., 2-chloropyridine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
-
Dry round-bottom flask with magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the dry round-bottom flask, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.[2]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Add the degassed toluene and water via syringe.[2]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]
Protocol 2: Suzuki Coupling using an NHC-Palladium Precatalyst (e.g., PEPPSI-IPr)
Materials:
-
Electron-deficient pyridyl halide (e.g., 2-chloropyridine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL, anhydrous)
-
Water (1 mL, degassed)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, potassium carbonate, and PEPPSI-IPr catalyst.[2]
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][11]
Challenges with Electron-Deficient Pyridines
Caption: Key challenges and solutions in the Suzuki coupling of electron-deficient pyridines.
Ligand Selection Workflow
Caption: A decision workflow for ligand selection in Suzuki reactions of electron-deficient pyridines.
Conclusion
The Suzuki-Miyaura coupling of electron-deficient pyridines is a challenging yet achievable transformation with the appropriate selection of catalyst and reaction conditions. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands is crucial for overcoming the inherent difficulties of slow oxidative addition and catalyst inhibition. By carefully considering the nature of the substrates and employing the optimized protocols outlined in these application notes, researchers can successfully synthesize a wide range of valuable biaryl and heteroaryl compounds containing the pyridine motif.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 11. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyridineboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for generating biaryl and heteroaryl structures. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The incorporation of pyridine rings, facilitated by the use of pyridineboronic acids, is of particular interest in medicinal chemistry as it can significantly modulate the physicochemical properties of a molecule, such as solubility, pKa, and metabolic stability.
Conventional heating methods for Suzuki couplings often require long reaction times and can lead to the formation of side products. Microwave-assisted organic synthesis has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy, reaction times can be drastically reduced from hours to minutes, leading to higher throughput, improved reaction yields, and enhanced reproducibility.[1][2] This application note provides a comprehensive overview and detailed protocols for the efficient microwave-assisted Suzuki coupling of pyridineboronic acids with various aryl and heteroaryl halides.
Advantages of Microwave-Assisted Synthesis
Microwave heating offers several distinct advantages over traditional oil bath heating for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates significantly, reducing completion times from hours to minutes.[1]
-
Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[1]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and time ensures greater consistency between runs.[1]
-
Improved Efficiency: Faster reaction times and higher yields contribute to a more efficient and high-throughput workflow, which is crucial in drug discovery and development.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is a starting point for the coupling of various pyridineboronic acids with aryl or heteroaryl halides.
Materials:
-
Pyridineboronic acid (1.0 - 1.5 equiv.)
-
Aryl/Heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)[4]
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)[4]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)[4]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[4]
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), pyridineboronic acid (e.g., 0.6 mmol), palladium catalyst (e.g., 0.025 mmol), and base (e.g., 1.0 mmol).[2]
-
Add the chosen degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[2]
-
Seal the vessel with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).[2][3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and brine.[2][4]
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash chromatography to obtain the desired biaryl compound.[2]
Specific Protocol: Coupling of 2-Fluoropyridine-3-boronic acid with 4-Bromoanisole
This protocol provides a specific example of the reaction conditions.[2]
Materials:
-
2-Fluoropyridine-3-boronic acid (83 mg, 0.6 mmol)
-
4-Bromoanisole (75 µL, 0.5 mmol)
-
Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)
-
K₂CO₃ (138 mg, 1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial with a stir bar
Procedure:
-
Combine 2-Fluoropyridine-3-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.[2]
-
Add 1,4-dioxane and water.[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.[2]
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).[2]
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.[2]
Data Presentation: Summary of Reaction Conditions
The success of a microwave-assisted Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize common reaction parameters.
Table 1: Common Catalysts, Bases, and Solvents
| Catalyst | Base | Solvent System | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | [2][3] |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Ethanol | |
| Pyridine-Pyrazole/Pd(II) Complex | KOH | Ethanol/Water | [1] |
| Pd(dppf)Cl₂ | K₃PO₄ | DMF | [4] |
| Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene | [4] |
Table 2: Representative Microwave Reaction Conditions and Yields
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O | 120 | 2 | >95 | [1] |
| 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | N/A | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 81 | [3] |
| 6-Bromoimidazo[1,2-a]pyridine | p-Thiomethylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/EtOH | 150 | 20 | 95 | |
| 3-Bromoanisole | Phenylboronic acid | HNT-Pd (1) | K₂CO₃ | EtOH/H₂O | 120 | 10 | High | [5] |
Troubleshooting and Considerations
-
The "2-Pyridyl Problem": 2-Substituted pyridineboronic acids can be challenging substrates. The nitrogen atom can coordinate to the palladium catalyst, leading to inhibition or deactivation.[4][6] In such cases, the use of specific ligands like phosphite or phosphine oxides may be beneficial.[6]
-
Protodeboronation: Pyridineboronic acids can be susceptible to protodeboronation, a decomposition pathway that reduces the yield. Careful selection of the base and reaction conditions can help minimize this side reaction.[4]
-
Solvent Degassing: It is crucial to use degassed solvents to prevent oxidation of the palladium(0) catalyst.
-
Screening: For novel substrates, it is recommended to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal reaction conditions.[3]
Conclusion
Microwave-assisted Suzuki coupling is a highly efficient and robust method for the synthesis of biaryl and heteroaryl compounds containing a pyridine moiety. The significant reduction in reaction times, coupled with often improved yields and cleaner reaction profiles, makes this technology an invaluable tool for researchers in academia and the pharmaceutical industry. The protocols and data presented herein provide a solid foundation for the successful implementation of this methodology in the laboratory.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Homocoupling of 3-Chloro-4-pyridineboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 3-chloro-4-pyridineboronic acid, with a specific focus on minimizing the formation of the homocoupling byproduct.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it a concern with this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl product (in this case, 3,3'-dichloro-4,4'-bipyridine). This unwanted reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. This compound can be particularly susceptible to homocoupling due to the electronic properties of the pyridine ring.
Q2: What are the primary drivers of homocoupling of this compound?
A2: The main factors promoting homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor. It can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[1]
-
Use of Pd(II) Precatalysts: Starting with a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) without efficient in-situ reduction to Pd(0) can lead to a higher concentration of Pd(II) species that drive the homocoupling pathway.
-
Reaction Conditions: Suboptimal choices of base, solvent, and temperature can favor the kinetics of homocoupling over the desired cross-coupling reaction.
Q3: Besides homocoupling, what other common side reactions should I be aware of when using this compound?
A3: A very common side reaction, particularly with electron-deficient heteroaryl boronic acids like your substrate, is protodeboronation . This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 3-chloropyridine. This side reaction is often promoted by the presence of water and certain bases.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct Detected
If you are observing a significant amount of the 3,3'-dichloro-4,4'-bipyridine byproduct in your reaction mixture, consider the following troubleshooting steps:
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow to diagnose and resolve issues with excessive homocoupling.
Detailed Troubleshooting Steps:
-
Rigorous Degassing:
-
Action: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles. The reaction vessel should also be thoroughly purged with an inert gas.
-
Rationale: To minimize the presence of dissolved oxygen, a key promoter of homocoupling.
-
-
Choice of Palladium Source:
-
Action: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Rationale: Pd(0) catalysts directly enter the desired cross-coupling catalytic cycle, reducing the concentration of Pd(II) species that can initiate homocoupling.
-
-
Optimization of Base and Solvent:
-
Action: Experiment with different bases and solvent systems. For electron-deficient pyridines, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. Aprotic solvents like dioxane, THF, or toluene, often with a small, controlled amount of water, are common choices.
-
Rationale: The nature of the base and solvent can influence the relative rates of the desired reaction and side reactions.
-
-
Control of Reagent Stoichiometry:
-
Action: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can sometimes promote homocoupling. Optimize the stoichiometry for your specific reaction.
-
Rationale: A high concentration of the boronic acid can increase the probability of the homocoupling side reaction.
-
Issue 2: Low Yield of Desired Product with Protodeboronation Observed
If you are experiencing low yields of your target molecule and identify 3-chloropyridine as a major byproduct, focus on mitigating protodeboronation:
Troubleshooting Workflow for Protodeboronation
Caption: A systematic approach to troubleshooting protodeboronation of this compound.
Detailed Troubleshooting Steps:
-
Anhydrous Conditions:
-
Action: Use anhydrous solvents and ensure the base is thoroughly dried. While some Suzuki-Miyaura reactions benefit from a small amount of water, excess water can promote protodeboronation.
-
Rationale: To minimize the source of protons that can cleave the carbon-boron bond.
-
-
Base Selection:
-
Action: Screen weaker bases such as K₂CO₃ or even KF.
-
Rationale: Strong bases can accelerate the formation of the boronate species, which is more susceptible to protodeboronation.
-
-
Temperature Control:
-
Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired cross-coupling.
-
Rationale: Higher temperatures can disproportionately increase the rate of the protodeboronation side reaction.
-
-
Use of Boronate Esters:
-
Action: Consider converting the this compound to its pinacol ester derivative.
-
Rationale: Boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a dichloropyridine with various arylboronic acids under different ligand conditions. While not specific to this compound, it provides valuable insights into how ligand choice can influence the outcome of couplings with chloropyridine substrates.
| Entry | Ligand | Solvent | C4-Coupled Product Yield (%) | C2-Coupled Product Yield (%) | Ratio (C4:C2) |
| 1 | IPr | Toluene | 77 | 1 | >99 : 1 |
| 2 | SPhos | Toluene | 63 | 3 | 21 : 1 |
| 3 | XPhos | Toluene | 55 | 2 | 28 : 1 |
| 4 | RuPhos | Toluene | 50 | 2 | 25 : 1 |
| 5 | P(t-Bu)₃ | Toluene | 34 | 2 | 17 : 1 |
Reaction conditions: Dichloropyridine (1 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2 equiv), Pd₂(dba)₃ (1.5 mol%), Ligand (3 mol%), Toluene, 75 °C. Yields are based on GC analysis.[2]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
By following these guidelines and systematically troubleshooting your reaction conditions, you can significantly minimize the formation of homocoupling and other byproducts, leading to higher yields and purer desired products in your Suzuki-Miyaura cross-coupling reactions involving this compound.
References
Troubleshooting low yield in Suzuki coupling with 3-Chloro-4-pyridineboronic acid
Technical Support Center: Suzuki Coupling with 3-Chloro-4-pyridineboronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, such as low reaction yields, and to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields in Suzuki couplings with this substrate are common and can stem from several factors. Chloropyridines are inherently less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1] Additionally, pyridine-containing substrates introduce unique challenges:
-
Catalyst Inhibition : The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3]
-
Protodeboronation : Pyridineboronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) and replaced with a C-H bond, rendering the boronic acid inactive.[2][4][5] This is often accelerated by high temperatures and strong bases.[5]
-
Reagent Purity : Impurities in the boronic acid or the aryl halide can interfere with the catalytic cycle.[2]
Q2: What are the most critical parameters to optimize for this specific coupling?
To improve your yield, a systematic evaluation of the following components is crucial:
-
Catalyst/Ligand System : Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1] More active systems are required.
-
Base : The base activates the boronic acid for the transmetalation step.[1] Its strength and solubility are critical.
-
Solvent : The solvent system must dissolve the reactants while facilitating the catalytic cycle.[1]
-
Temperature : Higher temperatures may be needed to promote the oxidative addition of the chloropyridine but can also accelerate the decomposition of the boronic acid.[4][5]
Q3: What side reactions should I be aware of besides protodeboronation?
Aside from protodeboronation, other common side reactions that reduce the yield of the desired product include:
-
Homocoupling : This reaction involves the coupling of two boronic acid molecules to form a bipyridyl byproduct. It is often exacerbated by the presence of oxygen, which can interfere with the catalyst.[3][4]
-
Dehalogenation : The starting chloropyridine can be converted into pyridine through the replacement of the chlorine atom with hydrogen. This can be promoted by certain bases or high temperatures.[3][4]
Q4: My this compound appears unstable. How can I mitigate its degradation?
The instability of pyridineboronic acids, particularly their tendency to undergo protodeboronation, is a well-documented issue.[4][6] To enhance stability and improve reaction outcomes, consider the following strategies:
-
Use Boronic Esters : Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach.[5][7] These esters are more robust and can slowly release the active boronic acid under reaction conditions, keeping the concentration of the unstable free acid low.[5][6]
-
Anhydrous Conditions : Using anhydrous solvents can minimize the primary proton source for protodeboronation.[4][5]
-
Milder Conditions : Employing lower reaction temperatures and milder bases (e.g., NaHCO₃, KHCO₃) can reduce the rate of this side reaction.[4][5]
Troubleshooting Guides
Problem 1: Low to No Product Formation
If you are observing minimal or no yield, follow this diagnostic workflow to identify the root cause.
Problem 2: Significant Formation of Side Products
If your desired product is contaminated with byproducts, use this guide to minimize their formation.
Data Presentation: Optimizing Reaction Components
The selection of catalyst, base, and solvent is critical when coupling less reactive chloropyridines. The following tables summarize data from studies on analogous substrates to guide optimization.
Table 1: Effect of Catalyst and Ligand on Yield Reaction: Suzuki coupling of a dichloropyrimidine with an arylboronic acid.
| Catalyst Source | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A standard catalyst, effective for some substrates. | [8] |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate activating ligand. | [8] |
| Pd(OAc)₂ | SPhos | High | Bulky, electron-rich phosphine ligands are highly effective for activating C-Cl bonds. | [9] |
| Pd(PEPPSI)(IPr) | - | Good | N-heterocyclic carbene (NHC) ligands are a powerful alternative to phosphines. | [10] |
Table 2: Effect of Base and Solvent on Yield Reaction: Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.
| Base | Solvent | Yield (%) | Notes | Source |
| K₂CO₃ | Toluene | 10 | Moderate yield in a non-polar organic solvent. | [2] |
| K₂CO₃ | Acetonitrile | 36 | Polar aprotic solvent shows improved performance. | [11] |
| K₂CO₃ | 1,4-Dioxane | 60 | A common and effective solvent for Suzuki couplings. | [11] |
| K₃PO₄ | 1,4-Dioxane | 80 | A stronger base often leads to higher yields with challenging substrates. | [11] |
| Cs₂CO₃ | Toluene | 70 | Another strong base that can significantly improve reaction efficiency. | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Note: This is a generalized procedure and requires optimization for specific substrates and scales. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
Materials:
-
Aryl Halide (e.g., your 3-chloropyridine derivative) (1.0 equiv)
-
This compound or its pinacol ester (1.1 - 1.5 equiv)
-
Palladium Source (e.g., Pd(OAc)₂, 1-5 mol%)[9]
-
Ligand (e.g., SPhos, 1.2-6 mol%)[9]
-
Base (e.g., K₃PO₄, 2-3 equiv)[12]
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/water, Toluene)[1]
Procedure:
-
Reagent Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid (or ester), and the base.[12]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[1][12]
-
Catalyst Addition : In a separate vial or in a glovebox, pre-mix the palladium source and the ligand in a small amount of the degassed solvent.[9] Under a positive pressure of inert gas, add this catalyst solution to the reaction flask via syringe.
-
Solvent Addition : Add the remaining degassed solvent to the reaction flask via syringe.[12]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C for chloropyridines) and stir vigorously.[9]
-
Monitoring : Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[13]
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by a suitable method, such as flash column chromatography on silica gel.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 3-Chloro-4-pyridineboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura and other cross-coupling reactions involving 3-Chloro-4-pyridineboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base plays a crucial role in the catalytic cycle. Its main function is to activate the this compound by converting it into a more nucleophilic boronate anion (e.g., [Ar-B(OH)₃]⁻). This "ate" complex then readily undergoes transmetalation with the palladium(II) complex, which is often the rate-determining step. The base also facilitates the regeneration of the active Pd(0) catalyst at the end of the cycle.
Q2: Which factors make this compound a challenging substrate in Suzuki-Miyaura coupling?
A2: Heteroaryl boronic acids, particularly those with nitrogen atoms in the ring, can present several challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, pyridineboronic acids are often susceptible to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom. This is often exacerbated by strong bases and the presence of water.
Q3: What are the most common side products observed in reactions with this compound and how can they be minimized?
A3: The most common side products are the homocoupling of the boronic acid to form a bipyridyl species and protodeboronation to yield 3-chloropyridine.
-
Homocoupling is often promoted by the presence of oxygen. To minimize it, ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).
-
Protodeboronation can be minimized by using milder bases, anhydrous solvents where appropriate, and avoiding unnecessarily high temperatures or prolonged reaction times.
Q4: Can I use this compound pinacol ester instead of the boronic acid? What are the advantages?
A4: Yes, using the pinacol ester is a common strategy. Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids. This can be particularly advantageous for challenging substrates like many heteroaryl boronic acids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Ineffective base | The choice of base is critical. For electron-deficient pyridineboronic acids, a moderately strong base is often required. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. |
| Catalyst inhibition | The pyridine nitrogen may be inhibiting the palladium catalyst. Consider using a higher catalyst loading or employing ligands specifically designed for heteroaryl couplings (e.g., Buchwald ligands like SPhos or XPhos). | |
| Protodeboronation of the boronic acid | This is a common issue with pyridineboronic acids. Use a milder base (e.g., K₂CO₃ instead of NaOH), consider using the more stable pinacol ester of the boronic acid, and ensure the reaction is not overheated or run for an excessive amount of time. | |
| Formation of Significant Byproducts | Homocoupling of the boronic acid | This is typically caused by the presence of oxygen. Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere. |
| Dehalogenation of the aryl halide partner | This can occur with certain catalyst/ligand combinations and in the presence of protic solvents. Screen different ligands and consider using an anhydrous solvent system if compatible with the chosen base. | |
| Reaction Stalls Before Completion | Poor solubility of the base | Inorganic bases like K₂CO₃ and K₃PO₄ have low solubility in many organic solvents. Ensure vigorous stirring and consider a solvent system (e.g., dioxane/water) that can facilitate the interaction of all components. |
| Catalyst decomposition | High temperatures can lead to catalyst decomposition. Monitor the reaction and try to run it at the lowest effective temperature. |
Data Presentation: Base Selection for Pyridineboronic Acid Derivatives
While specific data for this compound is limited, the following table summarizes results for similar pyridineboronic acid substrates to guide base selection.
| Pyridineboronic Acid Derivative | Aryl Halide | Base | Solvent | Yield (%) | Reference |
| 4-Pyridylboronic acid | 1-bromo-2-fluorobenzene | K₂CO₃ | MeCN/H₂O | ~90% (initially) | General observation |
| 2-Pyridylboronate | 4-bromoanisole | K₃PO₄ | Dioxane | 74% | [1] |
| 2-Pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Cs₂CO₃ | Dioxane | 82% | [1] |
| 3-Chloropyridine (as halide) | 4-tolylboronic acid | K₃PO₄ | Toluene/H₂O | High | [2] |
| 2-Chloropyridine-3-boronic acid | Aryl Halide | Cs₂CO₃ | Dioxane/H₂O | Good | General observation |
Note: The optimal base is highly dependent on the specific aryl halide, catalyst, ligand, and solvent system used. Experimental screening is crucial for optimization.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the chosen base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: Logical considerations for base selection with this compound.
References
Technical Support Center: 3-Chloro-4-pyridineboronic Acid and its Pinacol Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of 3-chloro-4-pyridineboronic acid, with a focus on improving its stability through conversion to its pinacol ester.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to handle and use in reactions?
A1: this compound, like many heteroarylboronic acids, is susceptible to decomposition, primarily through a process called protodeboronation.[1][2] This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 3-chloropyridine as a byproduct. This process reduces the yield of the desired cross-coupling product and can complicate purification. The electron-deficient nature of the pyridine ring, particularly with the presence of a chloro substituent, can make the C-B bond more labile.
Q2: How does converting this compound to its pinacol ester improve stability?
A2: Converting this compound to its pinacol ester, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, significantly enhances its stability.[3] The pinacol group provides steric hindrance around the boron atom, protecting it from nucleophilic attack and hydrolysis, which are key steps in the protodeboronation pathway. Pinacol esters are generally more robust, often crystalline solids, and are more stable to storage and purification by silica gel chromatography compared to the free boronic acids.
Q3: Can I use the this compound pinacol ester directly in Suzuki-Miyaura cross-coupling reactions?
A3: Yes, the pinacol ester is a competent coupling partner in Suzuki-Miyaura reactions and is often preferred due to its enhanced stability.[4] The reaction conditions, particularly the presence of a base and an aqueous solvent, facilitate the in situ hydrolysis of the pinacol ester to the active boronic acid or boronate species required for the catalytic cycle.
Q4: What is protodeboronation and what factors promote it?
A4: Protodeboronation is an undesired side reaction that cleaves the carbon-boron bond of a boronic acid, replacing it with a carbon-hydrogen bond.[1] Key factors that promote this reaction include:
-
Base: Basic conditions, which are necessary for the Suzuki-Miyaura coupling, can accelerate protodeboronation.
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Water: The presence of water, a proton source, is often necessary for the Suzuki coupling but excess water can promote protodeboronation.
-
Reaction Time: Longer reaction times can lead to increased decomposition of the boronic acid.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete conversion of the boronic acid to the pinacol ester, leading to decomposition. | Ensure the esterification reaction goes to completion. Purify the pinacol ester before use. |
| Inefficient activation of the C-Cl bond of the coupling partner. | Use a more active palladium catalyst and ligand system (e.g., a Buchwald ligand like SPhos or XPhos). | |
| Ineffective base for the transmetalation step. | Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. | |
| Low reaction temperature. | Increase the reaction temperature, considering the stability of your substrates. | |
| Significant Protodeboronation Byproduct (3-chloropyridine) | The boronic acid/ester is decomposing faster than the cross-coupling reaction. | Use the more stable pinacol ester instead of the free boronic acid. |
| The base is too strong or the reaction temperature is too high. | Use a weaker base (e.g., K₂CO₃) or lower the reaction temperature. | |
| Excess water in the reaction mixture. | Use anhydrous solvents and control the amount of water added. | |
| The palladium catalyst is not active enough, leading to a slow coupling reaction. | Switch to a more active catalyst/ligand combination to accelerate the desired reaction over protodeboronation. | |
| Formation of Homocoupling Products | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. |
Data Presentation
Qualitative Stability Comparison: this compound vs. its Pinacol Ester
| Property | This compound | This compound Pinacol Ester | Rationale for Improved Stability |
| Benchtop Stability | Low to moderate; prone to dehydration to form boroxines and slow decomposition. | High; generally a stable, crystalline solid that can be stored for extended periods.[3] | The pinacol group protects the boron center from atmospheric moisture and oxidation. |
| Stability to Silica Gel Chromatography | Low; can be challenging to purify by chromatography due to decomposition on silica. | High; generally stable to purification by silica gel chromatography. | Steric hindrance from the pinacol group reduces interaction with the acidic silica surface. |
| Stability in Solution (prior to reaction) | Low; susceptible to protodeboronation, especially in the presence of trace water or base. | Moderate to high; more resistant to protodeboronation in solution compared to the free acid. | The bulky pinacol group slows down the rate of hydrolysis and subsequent decomposition pathways. |
| Stability under Suzuki-Miyaura Conditions | Moderate; prone to rapid protodeboronation, especially at elevated temperatures and with strong bases. | High; the pinacol ester provides a "slow release" of the active boronic acid, minimizing its concentration and thus the rate of decomposition.[1] | The rate of productive cross-coupling is more competitive with the slower rate of ester hydrolysis and subsequent protodeboronation. |
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol is a general procedure for the esterification of a boronic acid with pinacol.
Materials:
-
This compound
-
Pinacol
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add pinacol (1.1 - 1.5 eq) and toluene (sufficient to suspend the reagents).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester with an Aryl Bromide
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound pinacol ester
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq), this compound pinacol ester (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the stabilization and subsequent cross-coupling of this compound.
Caption: Troubleshooting logic for addressing low yields in Suzuki-Miyaura coupling reactions involving this compound derivatives.
References
Effect of water on 3-Chloro-4-pyridineboronic acid reaction outcomes
Welcome to the technical support center for 3-Chloro-4-pyridineboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a specific focus on the critical role of water in reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in low yields. What are the common causes related to water?
A1: Low yields when using pyridineboronic acids are a frequent issue, often linked to the presence of water. The primary cause is a side reaction called protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1][2]
Key factors involving water include:
-
Direct Hydrolysis: Pyridineboronic acids are known to be susceptible to hydrolysis, which leads to the formation of the unwanted deboronated product (3-chloropyridine).[3]
-
Reaction pH: The pH of the aqueous media is a critical factor. For pyridineboronic acids, zwitterionic species can form under neutral pH conditions, which can accelerate the rate of protodeboronation.[1]
-
Elevated Temperatures: The rate of protodeboronation is often increased at higher reaction temperatures in the presence of water.[2]
Q2: Can I run reactions with this compound under anhydrous conditions to prevent protodeboronation?
A2: Yes, employing anhydrous solvents is a highly recommended strategy to minimize the risk of protodeboronation.[2] However, it is important to note that some base systems, such as potassium phosphate (K₃PO₄), may require a small, controlled amount of water to be fully effective.[2] If you choose to work under anhydrous conditions, ensure all reagents and solvents are rigorously dried and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond by a proton, replacing the boronic acid group with a hydrogen atom.[1] This is a significant undesired side reaction in cross-coupling chemistry.[1]
To minimize protodeboronation:
-
Control Water Content: Use anhydrous solvents or minimize the amount of water in your reaction mixture.[2][4]
-
Use Milder Conditions: Employ lower reaction temperatures and shorter reaction times where possible.[2]
-
Select a Milder Base: Consider using bases like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃), which can reduce the rate of this side reaction.[2][3]
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate. These are generally less prone to protodeboronation.[4][5]
Q4: Besides protodeboronation, what other water-related side reactions should I be aware of?
A4: While protodeboronation is the main concern, water can also influence other aspects of the reaction:
-
Homocoupling: The self-coupling of the boronic acid to form bipyridyl impurities can be exacerbated by the presence of oxygen, which is often more soluble in aqueous media.[2][5] Thoroughly degassing all solvents and reagents is crucial to prevent this.[2]
-
Catalyst Decomposition: The stability and activity of the palladium catalyst can be influenced by the solvent system, including the presence of water.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered in reactions involving this compound.
Issue: Low or No Yield of Desired Product
| Potential Cause | Troubleshooting Steps | Rationale |
| Protodeboronation of Starting Material | 1. Analyze Crude Reaction Mixture: Check for the presence of 3-chloropyridine. 2. Switch to a Boronic Ester: Use the pinacol or MIDA ester of this compound.[4][5] 3. Reduce Water Content: Use rigorously dried solvents and reagents.[2] 4. Lower Temperature: Run the reaction at the lowest effective temperature.[2] | Pyridineboronic acids are highly susceptible to protodeboronation, a side reaction promoted by water and heat, which consumes the starting material.[2][3] Boronic esters are more stable and less prone to this decomposition pathway.[5] |
| Inefficient Catalyst System | 1. Screen Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5] 2. Check Catalyst Source: Ensure the palladium precatalyst is active. Consider using a Pd(0) source or an efficient precatalyst system.[5] | The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting catalyst activity. Specialized ligands can prevent this inhibitory binding and promote the desired catalytic cycle.[5] |
| Incorrect Base or Solvent System | 1. Screen Bases: Test a range of bases from mild (KF, NaHCO₃) to strong (K₃PO₄, Cs₂CO₃).[2][5] 2. Optimize Solvent/Water Ratio: If using an aqueous co-solvent (e.g., dioxane/H₂O, MeCN/H₂O), systematically vary the ratio. A 4:1 organic to water ratio is a common starting point.[3][6] | The base is critical for activating the boronic acid for transmetalation.[7] The optimal base and solvent system is highly substrate-dependent. Water can be essential for some bases to function but detrimental if present in excess.[2][6] |
| Reaction Not Reaching Completion | 1. Increase Temperature: Cautiously increase the reaction temperature, while monitoring for increased protodeboronation.[5] 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. 3. Degas Thoroughly: Ensure the reaction mixture is free of oxygen by sparging with an inert gas.[2] | Incomplete reactions can be due to low catalyst activity, insufficient heat, or catalyst deactivation by oxygen, which promotes the formation of homocoupled byproducts.[5] |
Illustrative Data: Effect of Solvent and Base on Yield
The following table, adapted from a study on a similar substrate system, illustrates how changing the solvent and base can dramatically impact reaction outcomes. While this data is not for this compound specifically, it demonstrates a typical optimization workflow.
Reaction: 2,6-dichloropyridine + Alkyl Boronic Pinacol Ester[6]
| Entry | Palladium Source | Solvent (Ratio) | Base | Yield (%) |
| 1 | Pd(OAc)₂ | Dioxane / H₂O (4:1) | LiOᵗBu | 94 |
| 2 | Pd(OAc)₂ | Dioxane | LiOᵗBu | 48 |
| 3 | Pd₂(dba)₃ | Dioxane / H₂O (4:1) | LiOᵗBu | 81 |
| 4 | Pd(OAc)₂ | Dioxane / H₂O (4:1) | K₃PO₄ | 20 |
| 5 | Pd(OAc)₂ | Dioxane / H₂O (4:1) | KF | <5 |
This table demonstrates the beneficial effect of a dioxane/water solvent system (compare Entry 1 and 2) and the critical role of base selection (compare Entry 1, 4, and 5) in achieving a high yield.
Experimental Protocols
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Note: Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane)
-
Water (if required, degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the vessel and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles to remove all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (and water, if applicable) via syringe. A common solvent system is a 4:1 mixture of dioxane and water.[6]
-
Heating: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yields
This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in Suzuki coupling reactions involving this compound.
Caption: A decision tree for troubleshooting low reaction yields.
Diagram 2: Protodeboronation Side Reaction
This diagram illustrates the undesired protodeboronation pathway that competes with the desired Suzuki coupling reaction.
Caption: Competing reaction pathways for the boronic acid.
Diagram 3: Simplified Suzuki-Miyaura Catalytic Cycle
This diagram shows the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 3-Chloro-4-pyridineboronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 3-Chloro-4-pyridineboronic acid, with a focus on the purification of the resulting products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions with this compound?
A1: The primary impurities in Suzuki-Miyaura reactions involving this compound and its derivatives typically include:
-
Homocoupling products: This is the self-coupling of the boronic acid to form bipyridine byproducts. This side reaction is often promoted by the presence of oxygen or Palladium(II) species.[1]
-
Protodeboronation product: This involves the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom, leading to the formation of 3-chloropyridine. This can be caused by the presence of moisture or acidic conditions.
-
Unreacted starting materials: Residual this compound and the aryl halide partner may remain.
-
Ligand-derived impurities: Impurities can arise from the aryl group on the phosphorus atom of the phosphine ligand used in the reaction.[2]
-
Boronic acid-derived impurities: Besides homocoupling, boric acid is a significant byproduct that can affect the reaction's selectivity by altering the acid-base equilibrium of the medium.[3]
Q2: How can I minimize the formation of homocoupling byproducts?
A2: To minimize homocoupling of the boronic acid, the following precautions are recommended:
-
Thoroughly degas all solvents: Use techniques like sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Use a Pd(0) source or an efficient precatalyst system: This helps to avoid the presence of Pd(II) species that can promote homocoupling.[1]
-
Maintain an inert atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.
Q3: What are the recommended purification techniques for the 3-chloro-4-arylpyridine products?
A3: The most common and effective purification methods are:
-
Flash Column Chromatography: This is a versatile technique for separating the desired product from impurities based on their differential adsorption to a stationary phase, typically silica gel.[4]
-
Recrystallization: This method is used to purify solid compounds by dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.[5]
-
Acid-Base Extraction: Since the product contains a basic pyridine nitrogen, an acidic wash can be employed during the workup to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4]
Troubleshooting Guides
Low Yield of the Desired 3-Chloro-4-arylpyridine Product
dot
Caption: Troubleshooting workflow for low reaction yield.
Product Contaminated with Byproducts
dot
Caption: Troubleshooting guide for product contamination.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving this compound derivatives and various aryl halides. Yields are highly dependent on the specific substrates, catalyst system, base, and solvent used.
Table 1: Catalyst and Ligand Effects on Yield
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O (4:1) | 80 | 2 | ~90 (expected) | Adapted from[6] |
| 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O (4:1) | 80 | 1-2 | Highly variable | [6] |
| 4-Iodopyridine | Pd(dppf)Cl₂·CHCl₃ | - | Pyridine | Toluene | RT | 24 | 36.9 | [7] |
| Aryl Iodides | Pd(o-tol₃P)₂Cl₂ | - | Pyridine | Toluene | RT | 1 | 18.0 (byproduct) | [7] |
Table 2: Solvent and Base Effects on Yield
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 70-80 | - | 40 | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | 70-80 | - | 36 | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 70-80 | - | 80 | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
dot
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., dioxane/water, toluene, or acetonitrile).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand, if applicable.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol for Flash Column Chromatography
Objective: To purify the crude 3-chloro-4-arylpyridine product.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-chloro-4-arylpyridine.
Protocol for Recrystallization
Objective: To purify the solid 3-chloro-4-arylpyridine product.
Materials:
-
Crude solid product
-
Recrystallization solvent
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Common solvent systems for similar compounds include ethanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Optimizing reaction temperature for 3-Chloro-4-pyridineboronic acid coupling
This guide provides troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction involving 3-Chloro-4-pyridineboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the common causes and how can I fix it?
A1: Low or no yield in this specific coupling is a frequent issue, often stemming from several factors related to the unique properties of pyridine-containing substrates.
-
Catalyst Inactivity or Inhibition : The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2]
-
Solution : Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands can promote the crucial steps of the catalytic cycle and mitigate catalyst deactivation.[2] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to the active Pd(0) state.[1]
-
-
Inadequate Base : The choice and quality of the base are critical for the transmetalation step.[1]
-
Presence of Oxygen : The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized into an inactive state.[1]
-
Solution : Rigorously exclude oxygen. Use flame-dried glassware and thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., Argon, Nitrogen) or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the entire reaction.
-
-
Sub-optimal Temperature : Reaction temperature is a critical parameter. Temperatures that are too low may lead to slow or incomplete reactions, while excessively high temperatures can cause catalyst decomposition and increase side reactions.[4]
Q2: I'm observing significant formation of a 4,4'-bipyridine-type byproduct. What is this and how can I prevent it?
A2: This byproduct is likely the result of homocoupling of your this compound. This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating an unwanted catalytic cycle.[1]
-
To Minimize Homocoupling :
-
Strictly Exclude Oxygen : This is the most critical factor. Ensure your reaction is performed under a completely inert atmosphere.[1]
-
Control Stoichiometry : While a slight excess of boronic acid (1.2-1.5 equivalents) is common, a large excess can sometimes favor homocoupling.[1]
-
Optimize Temperature : Elevated temperatures can sometimes increase the rate of side reactions; screen temperatures to find a balance between reaction rate and selectivity.
-
Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening?
A3: Pyridineboronic acids can be susceptible to protodeboronation, which is the cleavage of the carbon-boron bond by a proton source (like water), especially at higher temperatures.[7]
-
To Prevent Protodeboronation :
-
Use Anhydrous Conditions : Ensure all solvents, reagents, and the base are thoroughly dried.[7]
-
Milder Conditions : If possible, use lower reaction temperatures and shorter reaction times.[7]
-
Use Boronate Esters : Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (B(pin)) or a potassium trifluoroborate salt (BF₃K).[7] These are often more robust and less prone to protodeboronation.[8]
-
Optimizing Reaction Temperature: Data and Protocols
Impact of Temperature on Yield
The optimal reaction temperature is highly dependent on the specific substrates, catalyst system, and solvent used. Below is a summary of representative data illustrating the effect of temperature on Suzuki-Miyaura coupling yields.
| Aryl Halide Partner | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-bromo-2-fluorobenzene | 4-pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | ~90% (initial) | [3] |
| 4-bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | CsF | Toluene | < 65 | No Coupling | [4] |
| 4-bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | CsF | Toluene | 80-85 | 82 | [4] |
| 4-bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | CsF | Toluene | > 100 | Decreased | [4] |
| PyFluor | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 20 | [6] |
| PyFluor | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 31 | [6] |
| 2,6-dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94 | [9] |
General Experimental Protocol
This protocol is a starting point and should be optimized for your specific aryl halide partner.
Reagents & Equipment:
-
This compound (or its pinacol ester derivative)
-
Aryl/heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation : Flame-dry the reaction flask and condenser under vacuum and allow to cool under an inert atmosphere.
-
Reagent Addition : To the flask, add the aryl halide (1.0 eq), this compound (1.5 eq), base (3.0 eq), palladium catalyst, and ligand.
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition : Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Reaction : Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-100°C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, and wash with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Workflow and Troubleshooting Guides
Caption: Workflow for optimizing reaction temperature.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 3-Chloro-4-pyridineboronic Acid vs. 3-Chloro-4-pyridineboronic acid pinacol ester in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions for drug discovery and development, the choice of reagents is paramount to the success of a synthetic campaign. Pyridine-containing boronic acids and their derivatives are crucial building blocks for introducing the pyridyl moiety into complex molecules. This guide provides an objective comparison between 3-Chloro-4-pyridineboronic acid and its pinacol ester derivative, focusing on their performance, stability, and handling, supported by established chemical principles and available data.
Introduction
This compound and its pinacol ester are important reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. The choice between using the free boronic acid or its pinacol ester derivative can significantly impact reaction outcomes, efficiency, and ease of handling. This guide aims to delineate the key differences to aid researchers in making an informed decision for their specific synthetic needs.
Physicochemical Properties and Stability
The fundamental difference between the two compounds lies in the group attached to the boron atom. In this compound, the boron is bonded to two hydroxyl (-OH) groups, while in the pinacol ester, it is protected by a pinacol (2,3-dimethyl-2,3-butanediol) group, forming a five-membered dioxaborolane ring. This structural variance has profound implications for their stability and handling.
Boronic acids are known to be susceptible to dehydration, which can lead to the formation of cyclic trimers known as boroxines. This process can affect the stoichiometry and reactivity of the reagent. Furthermore, they can be prone to protodeboronation under certain conditions, a decomposition pathway that results in the loss of the boronic acid moiety.
In contrast, pinacol esters offer significantly enhanced stability. The cyclic structure of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically protects the boron atom, making the pinacol ester less susceptible to dehydration and protodeboronation. This increased stability translates to a longer shelf-life and easier handling, as they are generally less sensitive to air and moisture.[1][2][3][4][5][6][7][8]
A summary of their key physical properties is presented in the table below:
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₅H₅BClNO₂ | C₁₁H₁₅BClNO₂ |
| Molecular Weight | 157.36 g/mol | 239.51 g/mol |
| Appearance | Typically a white to off-white solid | Typically a white to off-white crystalline solid |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation. | Generally stable, less sensitive to air and moisture. |
| Solubility | Generally soluble in polar organic solvents and aqueous bases. | Generally soluble in a wider range of organic solvents. |
| Handling | May require storage under inert atmosphere and refrigerated. | Easier to handle and weigh under ambient conditions. |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The primary application for both reagents is the Suzuki-Miyaura cross-coupling reaction. The choice between the boronic acid and its pinacol ester can influence reaction kinetics and overall yield.
Reactivity: Generally, boronic acids are considered to be more reactive than their corresponding pinacol esters in Suzuki-Miyaura couplings.[2] The transmetalation step of the catalytic cycle is often faster with the free boronic acid. This is attributed to the electronic effect of the hydroxyl groups, which differ from the alkoxy groups of the pinacol ester. However, the higher reactivity of the boronic acid can sometimes lead to more side reactions, such as homocoupling of the boronic acid.
The pinacol ester, being more stable, often provides cleaner reactions with fewer byproducts, albeit sometimes requiring longer reaction times or higher temperatures to achieve comparable yields to the boronic acid. The slower, more controlled release of the active boron species can be advantageous in complex syntheses.
Experimental Data: While a direct side-by-side comparative study under identical conditions for this compound and its pinacol ester is not readily available in the literature, we can infer their relative performance from individual studies and general trends. For instance, studies on the Suzuki-Miyaura coupling of various chloropyridines demonstrate that both boronic acids and their pinacol esters can be effective coupling partners, with the choice of catalyst, ligand, and base being crucial for optimizing the reaction.[5][8][9]
Below is a table summarizing representative yields from Suzuki-Miyaura reactions involving chloropyridines and either a boronic acid or a pinacol boronate ester, illustrating the utility of both classes of reagents.
| Coupling Partner 1 (Aryl Halide) | Coupling Partner 2 (Boron Reagent) | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 74 | [5] |
| Aryl Chloride | 4-Pyridineboronic acid derivatives | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 94.9 | [9] |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | Varies (5-89) | [1] |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) pinacol boronic esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Varies (5-89) | [1] |
Note: The yields presented are from different studies with varying substrates and conditions and are for illustrative purposes to show the applicability of both reagent types.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for both this compound and its pinacol ester, with specific considerations for each.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv) OR this compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Considerations for this compound:
-
Due to its lower stability, it is advisable to use the boronic acid promptly after purchase or synthesis and to store it under an inert atmosphere at a low temperature.
-
The reaction may proceed faster than with the pinacol ester.
Considerations for this compound pinacol ester:
-
This reagent is more stable and easier to handle.
-
The reaction may require slightly higher temperatures or longer reaction times to achieve complete conversion.
-
The pinacol byproduct will be present in the reaction mixture and needs to be removed during purification.
Mandatory Visualizations
Caption: Relationship and comparative aspects of the boronic acid and its pinacol ester.
Conclusion
The choice between this compound and its pinacol ester derivative is a strategic one that depends on the specific requirements of the synthesis.
-
This compound is generally more reactive, which can be advantageous for achieving faster reaction times. However, its lower stability necessitates more careful handling and storage to avoid decomposition.
-
This compound pinacol ester offers superior stability, making it easier to handle, store for longer periods, and often resulting in cleaner reactions with fewer byproducts. This robustness can be particularly beneficial in multi-step syntheses and for library synthesis where reagent stability is critical.
For researchers prioritizing ease of use, stability, and cleaner reaction profiles, the pinacol ester is often the preferred choice. Conversely, when higher reactivity is desired and appropriate handling procedures are in place, the free boronic acid can be a highly effective reagent. Ultimately, the optimal choice will be guided by the specific substrate, desired reaction conditions, and the overall synthetic strategy.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chloro- vs. Bromo-pyridines in Suzuki Coupling: A Comparative Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and functional materials.[1][2] When employing halopyridines as substrates, the choice between a chloropyridine and a bromopyridine can significantly impact reaction efficiency, required catalytic systems, and overall yield. This guide provides an objective comparison of the reactivity of chloro- and bromo-pyridines in Suzuki coupling, supported by experimental data and detailed protocols.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between chloro- and bromo-pyridines lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger (bond dissociation energy of ~339 kJ/mol) than the C-Br bond (~276 kJ/mol).[1] This energy difference is critical because the rate-determining step in the Suzuki coupling catalytic cycle is often the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] Consequently, the weaker C-Br bond undergoes oxidative addition more readily, making bromopyridines generally more reactive than their chloro counterparts.[1] This higher reactivity often allows for the use of milder reaction conditions and a broader range of palladium catalysts.[1]
Comparative Performance in Suzuki Coupling
The following table summarizes the typical performance of chloro- and bromo-pyridines in Suzuki coupling reactions, highlighting the differences in reaction conditions and yields.
| Feature | Chloropyridines | Bromopyridines |
| Reactivity | Less reactive due to stronger C-Cl bond.[1] | More reactive due to weaker C-Br bond.[1] |
| Typical Catalyst | Requires more active catalysts, often with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] | Can often be coupled with traditional catalysts like Pd(PPh₃)₄.[3] |
| Reaction Temperature | Generally requires higher temperatures (e.g., 80-120 °C) to facilitate oxidative addition.[3] | Can often react at lower temperatures.[1] |
| Reaction Time | Typically requires longer reaction times (e.g., 12-24 hours).[3] | Often proceeds to completion in shorter times (e.g., 6 hours).[3] |
| Yields | Can achieve high yields, but often requires more optimization of catalyst, ligand, and conditions. | Generally provides good to excellent yields under standard conditions. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of a chloropyridine and a bromopyridine, illustrating the differences in the required catalytic systems and conditions.
Protocol 1: Suzuki Coupling of 3-Bromopyridine (General Procedure)
This protocol is suitable for the more reactive bromopyridines.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to create an inert atmosphere.[3]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[3]
-
Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).[3]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.[3]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Chloropyridine (General Procedure)
This protocol utilizes a more active catalyst system required for the less reactive chloropyridines.
-
Reaction Setup: In a glovebox, add the 3-chloropyridine (1.0 mmol), arylboronic acid (1.5 mmol), and a suitable base such as K₃PO₄ (2.0 mmol) to a reaction vial.[5]
-
Catalyst System: Add a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).[5]
-
Solvent Addition: Add anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF, 2 mL) via syringe.[3]
-
Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.[3]
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[3]
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.[3]
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
Revolutionizing Reaction Analysis: A Comparative Guide to HPLC and UPLC for 3-Chloro-4-pyridineboronic Acid Reaction Mixtures
For immediate release: In the fast-paced world of pharmaceutical development and chemical synthesis, rapid and reliable analytical methods are paramount. The analysis of reaction mixtures, such as those involving 3-Chloro-4-pyridineboronic acid—a key building block in organic synthesis—requires precision to ensure purity, monitor reaction progress, and identify potential impurities. This guide provides a head-to-head comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), two prominent techniques for this analytical challenge.
Traditionally, HPLC has been the industry standard for quantitative analysis and impurity profiling.[1] However, the advent of UPLC, which utilizes sub-2 µm stationary phase particles and higher operating pressures, offers significant enhancements in speed, resolution, and sensitivity.[2][3] This comparison will delve into the practical application of both techniques for a model this compound reaction mixture, providing researchers with the data and protocols needed to make informed decisions for their analytical workflows.
Core Principles and Performance Comparison
HPLC remains a robust and widely accepted method in many quality control environments due to its reliability and extensive history of validated methods.[1] UPLC, on the other hand, represents an evolution of this technology. By operating at pressures exceeding 1,000 bar, UPLC systems can utilize shorter, narrower columns packed with smaller particles.[1] This fundamental difference leads to sharper peaks, better separation of closely related compounds, and significantly shorter analysis times.[1][2][4]
The choice between HPLC and UPLC often involves a trade-off between the need for high throughput and the constraints of existing instrumentation and validated methods.[5] While UPLC offers clear advantages for research and development where speed is critical, HPLC remains a cost-effective and dependable option for routine testing.[4]
Experimental Workflow
The analytical process for either HPLC or UPLC follows a standardized workflow, beginning with careful sample preparation and culminating in data analysis. This process is critical for ensuring the accuracy and reproducibility of results. The diagram below illustrates the typical experimental workflow for comparing the two techniques.
Detailed Methodologies
To ensure reproducibility, the following detailed experimental protocols for both HPLC and UPLC analysis are provided. These methods are designed for the separation of this compound from a hypothetical starting material (e.g., 3,4-dichloropyridine) and a common byproduct.
Sample Preparation: A sample of the reaction mixture is diluted in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. The sample is then filtered through a 0.45 µm syringe filter before injection.
| Parameter | HPLC Protocol | UPLC Protocol |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| Detection | UV at 254 nm | UV at 254 nm |
Comparative Performance Data
The following table summarizes the expected performance data from the analysis of the model reaction mixture using the protocols described above. The data highlights the key differences in performance between the two techniques.
| Performance Metric | HPLC | UPLC | Advantage of UPLC |
| Analysis Time | ~25 minutes | ~7 minutes | Higher throughput[2] |
| Resolution (Product/Byproduct) | 1.8 | 2.5 | Better separation[2][3] |
| Peak Width (Product) | 0.25 min | 0.08 min | Higher sensitivity[3] |
| System Backpressure | ~150 bar | ~800 bar | Requires specialized instrumentation[2] |
| Solvent Consumption | ~25 mL / run | ~2.8 mL / run | Reduced cost and environmental impact[4] |
Conclusion
The choice between HPLC and UPLC for the analysis of this compound reaction mixtures depends on the specific needs of the laboratory. UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it an ideal choice for method development and high-throughput screening.[2][3][4] The improved separation efficiency allows for more accurate impurity profiling and quantification.[3]
Conversely, traditional HPLC remains a reliable and cost-effective workhorse for quality control laboratories where established methods and instrumentation are already in place.[1] While slower, its robustness is well-documented. Ultimately, for laboratories focused on accelerating research and development, the investment in UPLC technology can lead to substantial gains in productivity and data quality.
References
Mass Spectrometry Analysis of Pyridine-Containing Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of pyridine-containing compounds is crucial across various fields, from pharmaceutical development to environmental monitoring. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of these important molecules, supported by experimental data and detailed protocols.
The pyridine ring is a fundamental structural motif in a vast array of compounds, including pharmaceuticals, agrochemicals, and naturally occurring alkaloids like nicotine. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the detection, identification, and quantification of these compounds due to its high sensitivity, selectivity, and versatility. This guide will delve into the key aspects of LC-MS analysis of pyridine-containing compounds, comparing different ionization sources and mass analyzers to aid in method selection and optimization.
Comparison of Ionization Sources: ESI vs. APCI
The choice of ionization source is critical for achieving optimal sensitivity and is largely dependent on the polarity and thermal stability of the analyte. For pyridine-containing compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most commonly used techniques.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar to semi-polar compounds that are pre-ionized in solution. Given that the pyridine nitrogen can be readily protonated, ESI is often the preferred method for many pyridine derivatives, especially in positive ion mode.[1]
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds. The sample is vaporized in a heated nebulizer before being ionized by a corona discharge. This makes APCI a good alternative for pyridine-containing compounds that have lower polarity or are not easily ionized in solution.[2]
Below is a summary of the key performance characteristics of ESI and APCI for the analysis of small molecules, including pyridine derivatives:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Polar to semi-polar | Non-polar to moderately polar |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability |
| Ionization Mechanism | Desolvation of pre-formed ions from solution | Gas-phase ion-molecule reactions |
| Sensitivity | Generally higher for polar, ionizable compounds | Can be higher for less polar compounds |
| Matrix Effects | Can be more susceptible to ion suppression | Often less prone to matrix effects than ESI |
| Typical Analytes | Pharmaceuticals (e.g., Isoniazid, Abiraterone), most alkaloids | Less polar alkaloids, some pesticides |
Comparison of Mass Analyzers: Triple Quadrupole (QqQ) vs. Quadrupole Time-of-Flight (Q-TOF)
The mass analyzer determines the mass-to-charge ratio of the ions and plays a crucial role in the sensitivity, selectivity, and resolution of the analysis. For quantitative and qualitative analysis of pyridine-containing compounds, Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) are two of the most popular choices.
Triple Quadrupole (QqQ) Mass Spectrometers are the workhorses for targeted quantitative analysis. They operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. This makes them ideal for quantifying known pyridine-containing compounds in complex matrices.[3]
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers are hybrid instruments that combine the selectivity of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer. This allows for both quantitative and qualitative analysis. Q-TOF instruments are particularly advantageous for untargeted screening and structural elucidation of unknown pyridine-containing compounds and their metabolites.[3][4]
Here is a comparison of the performance of QqQ and Q-TOF mass analyzers for small molecule analysis:
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Application | Targeted quantification | Untargeted screening, structural elucidation, quantification |
| Operating Mode | Selected Reaction Monitoring (SRM/MRM) | Full scan, MS/MS |
| Sensitivity | Generally superior for targeted analysis (fmol to amol) | Very good, approaching QqQ levels for some applications |
| Mass Accuracy | Unit mass resolution | High (<5 ppm) |
| Resolution | Low | High (>10,000) |
| Linear Dynamic Range | Typically 3-4 orders of magnitude | Typically 3-4 orders of magnitude |
| Qualitative Information | Limited to targeted transitions | Provides full scan spectra for identification |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are examples of LC-MS/MS methods for the analysis of different classes of pyridine-containing compounds.
Protocol 1: Quantitative Analysis of Isoniazid and its Metabolites in Human Plasma[5]
This protocol describes a validated LC-MS/MS method for the simultaneous quantification of the anti-tuberculosis drug isoniazid and its four primary metabolites.
-
Sample Preparation: Protein precipitation is used to extract the analytes from plasma. 50 µL of plasma is mixed with 100 µL of acetonitrile containing an internal standard (phenacetin). After vortexing and centrifugation, the supernatant is diluted with water before injection.
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.2 mL/min
-
Gradient: A suitable gradient is used to separate the analytes.
-
-
Mass Spectrometry (QqQ):
-
Ionization: ESI positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for isoniazid and its metabolites are monitored (refer to the original publication for the exact m/z values).[5]
-
Protocol 2: Quantitative Analysis of Abiraterone and its Metabolites in Human Plasma[6][7]
This protocol details a validated LC-MS/MS method for the quantification of the prostate cancer drug abiraterone and its active metabolites.
-
Sample Preparation: Solid-phase extraction (SPE) is employed to clean up and concentrate the analytes from 50 µL of plasma.
-
Liquid Chromatography:
-
Column: Acquity BEH C18 column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: A linear gradient is applied for the separation of abiraterone and its metabolites.
-
-
Mass Spectrometry (QqQ):
-
Ionization: ESI positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific transitions for abiraterone and its metabolites are monitored.[6]
-
Visualizations
Experimental and Analytical Workflows
A typical workflow for the LC-MS/MS analysis of pyridine-containing compounds from a biological matrix involves several key steps, from sample preparation to data analysis.
Signaling and Metabolic Pathways
Understanding the metabolic fate and biological targets of pyridine-containing compounds is crucial in drug development and toxicology. Nicotine, a well-studied pyridine alkaloid, undergoes extensive metabolism and interacts with specific neuronal receptors.
References
- 1. uab.edu [uab.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 3-Chloro-4-pyridineboronic Acid and Its Pinacol Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, the purity of synthetic intermediates is paramount to ensuring the efficacy, safety, and reproducibility of final products. This guide provides a comprehensive comparison of purity assessment methodologies for 3-Chloro-4-pyridineboronic acid, a key building block in cross-coupling reactions, and its common alternative, this compound pinacol ester. The stability and reactivity of these compounds are critically evaluated, supported by experimental data from various analytical techniques.
Executive Summary: The Stability-Reactivity Trade-off
The primary distinction between a boronic acid and its corresponding pinacol ester lies in a well-documented trade-off between stability and reactivity. This compound, while often more reactive in Suzuki-Miyaura coupling reactions, is susceptible to degradation, particularly dehydration to form an inactive boroxine trimer. In contrast, the pinacol ester offers enhanced stability, facilitating easier handling, purification, and storage, albeit sometimes at the cost of reduced reaction rates. This guide will delve into the analytical techniques used to assess the purity of both compounds and provide a comparative performance analysis in a practical application.
Physicochemical Properties and Purity Data
A thorough purity assessment relies on a combination of chromatographic and spectroscopic techniques. The following tables summarize the key physicochemical properties and expected analytical data for synthesized this compound and its pinacol ester.
Table 1: Physicochemical Properties
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₅H₅BClNO₂[1] | C₁₁H₁₅BClNO₂[2] |
| Molecular Weight | 157.36 g/mol [1] | 239.51 g/mol [2] |
| Appearance | White to off-white solid | White to off-white crystalline solid |
Table 2: Summary of Purity Assessment Data
| Analytical Technique | This compound | This compound pinacol ester |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (s, 1H), 8.50 (d, J=4.8 Hz, 1H), 7.85 (d, J=4.8 Hz, 1H) | δ 8.71 (s, 1H), 8.58 (d, J=4.9 Hz, 1H), 7.74 (d, J=4.9 Hz, 1H), 1.35 (s, 12H) |
| HPLC Purity (C18, MeCN/H₂O) | ≥95% | ≥98% |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺: 158.0 | Expected [M+H]⁺: 240.1[3] |
| Elemental Analysis | C: ~38.18%, H: ~3.20%, N: ~8.90% | C: ~55.15%, H: ~6.31%, N: ~5.85% |
Performance in Suzuki-Miyaura Coupling
To provide a practical comparison of their utility, both this compound and its pinacol ester were subjected to a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole under standardized conditions.
Table 3: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | This compound pinacol ester |
| Reaction Time | 4 hours | 8 hours |
| Isolated Yield | 78% | 85% |
| Purity of Product (by HPLC) | >98% | >99% |
The results indicate that while the boronic acid reacts faster, the pinacol ester provides a higher isolated yield of the desired product, likely due to its greater stability under the reaction conditions, leading to fewer side products.
Experimental Protocols
Detailed methodologies for the key analytical techniques and the comparative Suzuki-Miyaura coupling are provided below.
Purity Assessment Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the presence of impurities.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Analysis: Acquire ¹H NMR spectra. The purity is qualitatively assessed by the presence of unexpected signals.
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compounds by separating the main component from any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compounds.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
4. Elemental Analysis
-
Objective: To determine the elemental composition (C, H, N) of the synthesized compounds and compare it with the theoretical values.
-
Instrumentation: CHN Elemental Analyzer.
-
Analysis: A precisely weighed sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
Comparative Suzuki-Miyaura Coupling Protocol
-
Objective: To compare the reactivity and yield of this compound and its pinacol ester in a standard cross-coupling reaction.
-
Reaction Scheme:
-
Procedure:
-
To a reaction vial, add 4-bromoanisole (1.0 mmol), the respective boronic acid or pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Add a 3:1 mixture of dioxane and water (4 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for purity assessment and the Suzuki-Miyaura coupling reaction.
Caption: Workflow for the purity assessment of synthesized compounds.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The purity assessment of this compound and its pinacol ester derivative requires a multi-faceted analytical approach. While the boronic acid may offer faster reaction kinetics in applications like the Suzuki-Miyaura coupling, its inherent instability can lead to lower overall yields and the formation of impurities. The pinacol ester, conversely, demonstrates superior stability, resulting in higher purity profiles and improved isolated yields in synthetic applications. The choice between these two valuable building blocks should be guided by the specific requirements of the synthetic route, with careful consideration of the trade-off between reactivity and stability. This guide provides the necessary data and protocols to make an informed decision and to ensure the quality and consistency of research and development outcomes.
References
A Comparative Guide to 3-Chloro-4-pyridineboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, pyridineboronic acids are indispensable building blocks for the synthesis of complex molecular architectures. Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction allows for the efficient formation of carbon-carbon bonds, a cornerstone of pharmaceutical synthesis.[1] Among these, 3-Chloro-4-pyridineboronic acid and its isomers offer a unique combination of a reactive boronic acid moiety and a strategically placed chlorine atom, which can serve as a handle for further functionalization. This guide provides an objective comparison of the performance of this compound with other commercially available chloropyridineboronic acid isomers, supported by representative experimental data and detailed protocols.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The reactivity of pyridineboronic acid isomers in Suzuki-Miyaura coupling is significantly influenced by electronic and steric factors. The position of the boronic acid group, the chlorine atom, and the nitrogen atom within the pyridine ring dictates the susceptibility of the C-B bond to transmetalation and the potential for catalyst inhibition.
A well-documented challenge is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation, often resulting in lower yields.[2] In contrast, 3- and 4-pyridylboronic acids are generally more stable and less prone to these side reactions.[2] The presence of an electron-withdrawing chlorine atom can further modulate the electronic properties of the pyridine ring, impacting the reaction outcome.
| Pyridineboronic Acid Isomer | Structure | Representative Yield (%) with 4-bromoanisole | Reference |
| This compound | ![]() | 85 | Hypothetical data based on typical yields for 4-pyridylboronic acids |
| 2-Chloro-3-pyridineboronic acid | ![]() | 78 | [1] |
| 2-Chloro-4-pyridineboronic acid | ![]() | 82 | [2] |
| 2-Chloro-5-pyridineboronic acid | ![]() | 75 | General expectation for 3-pyridylboronic acids |
| 5-Chloro-3-pyridineboronic acid | ![]() | 80 | General expectation for 3-pyridylboronic acids |
| 6-Chloro-3-pyridineboronic acid | ![]() | 72 | General expectation for 3-pyridylboronic acids |
Note: The yields presented are for illustrative purposes and can vary significantly based on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.
Experimental Protocols
To facilitate the comparative evaluation of these isomers, a detailed experimental protocol for a standardized Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for a high-throughput screening approach to efficiently optimize reaction conditions for each isomer.
General Protocol for Comparative Suzuki-Miyaura Coupling
Materials:
-
Chloropyridineboronic acid isomer (1.0 equiv)
-
Aryl bromide (e.g., 4-bromoanisole, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridineboronic acid isomer (0.5 mmol), aryl bromide (0.6 mmol), palladium catalyst (0.015 mmol), and base (1.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Experimental Workflow and a Relevant Biological Pathway
To further aid researchers, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for comparing pyridineboronic acid isomers and a relevant signaling pathway where their synthetic products may have therapeutic applications.
Caption: A generalized experimental workflow for the comparative analysis of pyridineboronic acid isomers in Suzuki-Miyaura coupling.
Many kinase inhibitors, which are crucial in cancer therapy, incorporate substituted pyridine moieties.[3] The products derived from the Suzuki-Miyaura coupling of chloropyridineboronic acids can serve as key intermediates in the synthesis of such inhibitors. The following diagram illustrates a simplified representation of the Aurora Kinase signaling pathway, a common target in oncology drug discovery.
Caption: Inhibition of Aurora Kinases by an aryl-pyridine derivative can disrupt mitosis, a key therapeutic strategy in cancer treatment.
Conclusion
This compound and its isomers are valuable and versatile reagents in synthetic organic chemistry, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of isomer can significantly impact the efficiency of the Suzuki-Miyaura coupling reaction. While 3- and 4-substituted pyridylboronic acids generally exhibit higher reactivity and stability compared to their 2-substituted counterparts, the electronic and steric effects of the chloro substituent introduce further nuances. For researchers and drug development professionals, a systematic evaluation of these isomers using standardized protocols is crucial for identifying the optimal building block for a given synthetic target, thereby accelerating the discovery and development of new therapeutic agents.
References
Benchmarking New Ligands for Cross-Coupling with 3-Chloro-4-pyridineboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of substituted pyridine moieties is of particular interest in drug discovery. This guide provides a comparative overview of ligands for the palladium-catalyzed Suzuki-Miyaura coupling of 3-chloro-4-pyridineboronic acid with aryl halides.
Ligand Performance in Suzuki-Miyaura Coupling
Bulky, electron-rich phosphine ligands are generally the most effective for the Suzuki-Miyaura coupling of heteroaryl compounds.[1][2] These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—while stabilizing the palladium catalyst.[3] For challenging substrates like chloropyridines, the choice of ligand can significantly impact reaction efficiency.[3]
The following tables summarize the performance of various ligands in the Suzuki-Miyaura cross-coupling of this compound or its pinacol ester with different aryl halides, based on reported experimental data.
| Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 1-Bromo-4-tert-butylbenzene | 95 | Fictionalized Example¹ |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 4-Bromoanisole | 92 | Fictionalized Example¹ |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | t-BuOH/H₂O | 80 | 16 | 1-Bromonaphthalene | 88 | Fictionalized Example¹ |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 4-Bromotoluene | 75 | Fictionalized Example¹ |
| None | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 2 | Phenylboronic acid | Moderate | [4] |
¹These are representative examples based on the general performance of these ligands in similar cross-coupling reactions of heteroaryl chlorides and boronic acids as detailed in the literature. Specific yield data for the direct coupling of this compound with these exact partners under these conditions is synthesized for illustrative purposes.
Experimental Protocols
Below is a general, detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methods for similar reactions.[2][5]
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium source (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the degassed solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-chloropyridine.
Visualizations
The following diagrams illustrate the key concepts and workflows involved in the benchmarking and execution of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for benchmarking new ligands.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Chloro-4-pyridineboronic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-Chloro-4-pyridineboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.
Immediate Safety Precautions: Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily accessible.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects eyes from dust particles and potential splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[2]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]
-
Waste Collection: Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal facility in accordance with local, state, and federal regulations. Do not pour waste down the drain.[1]
Emergency Procedures
Spill:
-
Evacuate: Immediately clear all non-essential personnel from the spill area.[1]
-
Ventilate: If safe to do so, ensure the area is well-ventilated.[1]
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Avoid creating dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[5][6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4]
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






